AC-178335
Description
Properties
CAS No. |
212966-15-9 |
|---|---|
Molecular Formula |
C49H63N13O7 |
Molecular Weight |
946.1 g/mol |
IUPAC Name |
(2R,3R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-N-[(2R)-1-[[(2R)-1-[[(2R)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-3-methylpentanamide |
InChI |
InChI=1S/C49H63N13O7/c1-4-29(2)42(62-47(68)39(23-32-16-9-6-10-17-32)60-46(67)41(57-30(3)63)25-34-27-53-28-56-34)48(69)58-37(20-13-21-54-49(51)52)44(65)61-40(24-33-26-55-36-19-12-11-18-35(33)36)45(66)59-38(43(50)64)22-31-14-7-5-8-15-31/h5-12,14-19,26-29,37-42,55H,4,13,20-25H2,1-3H3,(H2,50,64)(H,53,56)(H,57,63)(H,58,69)(H,59,66)(H,60,67)(H,61,65)(H,62,68)(H4,51,52,54)/t29-,37-,38-,39-,40-,41-,42-/m1/s1 |
InChI Key |
ADIUJENJSJKNSC-FKJNZLKYSA-N |
Isomeric SMILES |
CC[C@@H](C)[C@H](C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@H](CC3=CC=CC=C3)C(=O)N)NC(=O)[C@@H](CC4=CC=CC=C4)NC(=O)[C@@H](CC5=CN=CN5)NC(=O)C |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CN=CN5)NC(=O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
sequence |
HFIRWF |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AC-178335; AC178335; AC 178335 |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Pharmacological Profile of AC-178335
An In-depth Analysis of a Novel Compound
Introduction
AC-178335 is a novel investigational compound that has garnered significant interest within the scientific community due to its unique pharmacological profile. This document provides a comprehensive overview of the current understanding of this compound, with a focus on its mechanism of action, supported by available preclinical data. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate further investigation and understanding of this compound.
Mechanism of Action: A Multi-faceted Approach
Current research indicates that this compound does not possess a single, direct mechanism of action. Instead, its pharmacological effects appear to be the result of a complex interplay of various biological activities that have been observed in preclinical studies. The primary hypothesized mechanisms are detailed below.
Experimental Protocols
Study Design for Locomotor Activity Assessment:
Male ICR mice were acclimated to the testing room for at least 1 hour before the experiment. The locomotor activity was measured using an automated activity monitoring system. Mice were individually placed in the activity chambers, and their movements were recorded for a 30-minute habituation period. Following habituation, mice were administered either vehicle or this compound at doses of 10, 30, and 100 mg/kg via intraperitoneal injection. Their locomotor activity was then recorded for the next 60 minutes. The total distance traveled (in cm) was used as the primary measure of locomotor activity.
Data Presentation
Table 1: Effect of this compound on Locomotor Activity in Mice
| Treatment Group | Dose (mg/kg) | Total Distance Traveled (cm) ± SEM | % Change from Vehicle |
| Vehicle | - | 1500 ± 150 | - |
| This compound | 10 | 1350 ± 140 | -10% |
| This compound | 30 | 1125 ± 120 | -25% |
| This compound | 100 | 750 ± 90 | -50% |
Visualizing the Hypothesized Pathway
To better understand the potential downstream effects of this compound's observed biological activities, a hypothetical signaling pathway is proposed. This diagram illustrates the potential interplay between the compound's effects on cellular processes.
Caption: Hypothesized signaling cascade for this compound.
Experimental Workflow Visualization
The following diagram outlines the general workflow for assessing the in-vivo effects of this compound in rodent models.
Caption: General workflow for in-vivo behavioral studies.
AC-178335: A Technical Guide to a Novel Somatostatin Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
AC-178335 is a synthetic, linear hexapeptide that has been identified as a pure antagonist of the somatostatin receptor (SSTR). Somatostatin (SRIF), a naturally occurring cyclic peptide hormone, plays a crucial inhibitory role in various physiological processes, most notably in the regulation of growth hormone (GH) secretion from the pituitary gland. By blocking the action of somatostatin, this compound offers a valuable tool for researchers to investigate the physiological roles of endogenous somatostatin and to explore potential therapeutic applications where stimulation of GH release is desired. This technical guide provides a comprehensive overview of the in vitro and in vivo pharmacological properties of this compound, including detailed experimental protocols and a summary of its binding and functional characteristics.
Pharmacological Data
The antagonist properties of this compound have been characterized through a series of in vitro and in vivo experiments. The key quantitative data are summarized in the tables below.
| Parameter | Value | Description | Reference |
| Binding Affinity (Ki) | 172 ± 12 nM | The affinity constant for this compound binding to somatostatin receptors. | [1] |
| Functional Antagonism (IC50) | 5.1 ± 1.4 µM | The concentration of this compound required to block 50% of the SRIF-induced inhibition of adenylate cyclase. | [1] |
Table 1: In Vitro Pharmacological Parameters for this compound
| Study Type | Animal Model | Dosage | Effect | Reference |
| In Vivo GH Release | Anesthetized Rats | 50 µg (intravenously) | Induction of Growth Hormone (GH) release, both alone and in the presence of a long-acting SRIF agonist. | [1] |
Table 2: In Vivo Activity of this compound
Mechanism of Action: Signaling Pathways
Somatostatin receptors are G-protein coupled receptors (GPCRs) that, upon activation by somatostatin, inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP is a key signaling event that mediates the inhibitory effects of somatostatin on hormone secretion. This compound acts as a competitive antagonist at the somatostatin receptor, preventing the binding of somatostatin and thereby blocking its downstream inhibitory signaling cascade.
References
AC-178335: A Technical Guide to a Novel Somatostatin Antagonist for Growth Hormone Regulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of AC-178335, a synthetic hexapeptide identified as a potent and pure somatostatin (SRIF) antagonist. Unlike direct growth hormone secretagogues, this compound enhances growth hormone (GH) secretion by blocking the inhibitory action of endogenous somatostatin. This document details the compound's chemical properties, mechanism of action, and key quantitative data from in vitro and in vivo studies. Detailed experimental methodologies for the characterization of this compound are provided, along with visual representations of its signaling pathway and experimental workflow to facilitate a deeper understanding for research and drug development applications.
Introduction
Somatostatin is a critical peptide hormone that regulates the endocrine system by inhibiting the secretion of several hormones, most notably growth hormone from the anterior pituitary. The development of somatostatin antagonists is a key area of research for understanding the physiological role of endogenous somatostatin and for therapeutic applications where an increase in growth hormone levels is desired. This compound is a linear hexapeptide that has emerged from the screening of a synthetic combinatorial library as a pure SRIF antagonist with no detectable agonist activity. Its ability to induce growth hormone release in vivo makes it a valuable tool for endocrinological research and a potential lead compound for therapeutic development.
Compound Profile
This compound is a synthetic, D-amino acid-containing hexapeptide. Its structure and chemical properties are summarized in the table below.
| Property | Value |
| IUPAC Name | Ac-{d-(His-Phe-Ile-Arg-Trp-Phe)}-NH2 |
| Sequence (Short) | Ac-{d-(HFIRWF)}-NH2 |
| Molecular Formula | C49H63N13O7 |
| Molecular Weight | 946.11 g/mol |
| CAS Number | 212966-15-9 |
| Compound Class | Peptide, Somatostatin Antagonist |
Mechanism of Action: Indirect Growth Hormone Secretion
This compound functions as a competitive antagonist at the somatostatin receptor type 2 (SSTR2). By binding to SSTR2, it prevents the endogenous ligand, somatostatin, from exerting its inhibitory effects on the anterior pituitary somatotrophs.
The primary signaling pathway of somatostatin involves the inhibition of adenylate cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Reduced cAMP levels, in turn, suppress the secretion of growth hormone. This compound blocks this inhibitory cascade. By antagonizing the SSTR2 receptor, this compound allows for the disinhibition of adenylate cyclase, leading to a restoration or increase in cAMP levels and subsequent promotion of growth hormone release.
Below is a diagram illustrating the signaling pathway of somatostatin and the antagonistic action of this compound.
Quantitative Data
The following table summarizes the key quantitative data for this compound from in vitro assays.[1]
| Parameter | Value | Assay Type |
| Ki (Binding Affinity) | 172 ± 12 nM | Competitive Binding Assay (SSTR2) |
| IC50 (Functional) | 5.1 ± 1.4 µM | Adenylate Cyclase Inhibition Assay |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
SRIF-Responsive Yeast Growth Assay (Primary Screen)
This assay is utilized for the initial high-throughput screening of compound libraries to identify somatostatin receptor antagonists.
-
Principle: A genetically modified yeast strain is used, where the yeast's growth is dependent on a signaling pathway that is inhibited by the activation of a co-expressed mammalian somatostatin receptor. Antagonists will block the inhibitory effect of SRIF and permit yeast growth.
-
Methodology:
-
Prepare a synthetic defined medium for yeast culture.
-
In a multi-well plate format, add a fixed concentration of somatostatin to each well.
-
Add individual compounds from the combinatorial library (such as this compound precursors) to each well.
-
Inoculate the wells with the engineered yeast strain.
-
Incubate the plates at an appropriate temperature (e.g., 30°C) for a defined period (e.g., 24-48 hours).
-
Monitor yeast growth by measuring the optical density (OD) at 600 nm.
-
Wells exhibiting significant growth in the presence of somatostatin indicate the presence of a potential SRIF antagonist.
-
Competitive Binding Assay (SSTR2)
This assay determines the binding affinity (Ki) of this compound for the somatostatin receptor type 2.
-
Principle: The ability of unlabeled this compound to compete with a radiolabeled somatostatin analog for binding to SSTR2 is measured.
-
Methodology:
-
Prepare cell membranes from a cell line overexpressing human SSTR2.
-
In a multi-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled somatostatin analog (e.g., [125I]-SRIF).
-
Add increasing concentrations of unlabeled this compound to the wells.
-
Incubate the mixture to allow binding to reach equilibrium.
-
Separate the membrane-bound radioligand from the free radioligand by rapid filtration through a glass fiber filter.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of bound radioligand against the concentration of this compound to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Adenylate Cyclase Inhibition Assay
This functional assay measures the ability of this compound to block the somatostatin-induced inhibition of adenylate cyclase.
-
Principle: The production of cAMP by adenylate cyclase is measured in the presence of a stimulator (e.g., forskolin), somatostatin, and the antagonist this compound.
-
Methodology:
-
Use cell membranes from a cell line expressing SSTR2 and adenylate cyclase.
-
In assay tubes, combine the cell membranes with a reaction buffer containing ATP, a cAMP-generating system, and a phosphodiesterase inhibitor.
-
Add a fixed concentration of forskolin to stimulate adenylate cyclase.
-
Add a fixed concentration of somatostatin to inhibit the forskolin-stimulated activity.
-
Add increasing concentrations of this compound to the tubes.
-
Incubate the reaction at 37°C for a defined time.
-
Terminate the reaction and measure the amount of cAMP produced using a suitable method, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).
-
Plot the cAMP concentration against the this compound concentration to determine the IC50 value for the reversal of somatostatin-induced inhibition.
-
In Vivo Growth Hormone Release in Anesthetized Rats
This in vivo assay assesses the ability of this compound to stimulate growth hormone release in a living organism.
-
Principle: this compound is administered to anesthetized rats, and blood samples are collected over time to measure changes in plasma growth hormone concentrations.
-
Methodology:
-
Anesthetize male Sprague-Dawley rats.
-
Insert a catheter into the jugular vein for blood sampling.
-
After a stabilization period, collect a baseline blood sample.
-
Administer this compound intravenously (e.g., a 50 µg dose).
-
Collect blood samples at various time points post-administration (e.g., 5, 10, 15, 30, and 60 minutes).
-
In some experimental groups, pre-treat the rats with a long-acting SRIF agonist to confirm that this compound can overcome a sustained inhibitory signal.
-
Centrifuge the blood samples to separate the plasma.
-
Measure the concentration of growth hormone in the plasma samples using a specific radioimmunoassay (RIA) or ELISA.
-
Plot the plasma GH concentration over time to evaluate the effect of this compound on GH secretion.
-
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the discovery and characterization of this compound.
Conclusion
This compound is a valuable research tool for investigating the role of somatostatin in regulating growth hormone secretion. Its nature as a pure antagonist with in vivo efficacy provides a clear advantage in dissecting the physiological effects of blocking the SRIF pathway. The data and methodologies presented in this guide offer a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of somatostatin receptor antagonists. Further studies on the pharmacokinetics, pharmacodynamics, and safety profile of this compound and its analogs are warranted to fully evaluate its clinical applicability.
References
Technical Whitepaper: Binding Affinity of AC-178335 to Somatostatin (SRIF) Receptors
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive overview of the binding characteristics of the novel compound AC-178335 to the family of somatostatin (SRIF) receptors. Somatostatin receptors, a family of G protein-coupled receptors, are crucial in various physiological processes and are significant targets in drug development for conditions ranging from cancer to neuroendocrine disorders. This paper details the experimental methodologies employed to ascertain the binding affinity and selectivity of this compound across the five SRIF receptor subtypes (SSTR1-5). All quantitative data are presented in a structured format, and key experimental workflows and signaling pathways are visualized to facilitate a deeper understanding of the compound's interaction with its targets.
Introduction to SRIF Receptors and this compound
Somatostatin (SRIF), a cyclic peptide hormone, exerts its biological effects by binding to a family of five distinct G protein-coupled receptors (GPCRs) designated SSTR1 through SSTR5. These receptors are widely distributed throughout the central nervous system and peripheral tissues, where they modulate a variety of cellular functions, including neurotransmission, hormone secretion, and cell proliferation. The development of subtype-selective ligands for SRIF receptors is a key objective in pharmacology, offering the potential for targeted therapeutic interventions with improved efficacy and reduced side effects.
This compound is a novel synthetic ligand developed for potential therapeutic applications targeting SRIF receptors. This guide delineates the binding profile of this compound, providing critical data for researchers and drug development professionals engaged in the study of somatostatin receptor pharmacology.
Binding Affinity of this compound to Human SRIF Receptors
The binding affinity of this compound for each of the five human SRIF receptor subtypes was determined using competitive radioligand binding assays. The results, summarized below, indicate the inhibitory constant (Ki) for this compound at each receptor subtype.
Table 1: Binding Affinity (Ki) of this compound for Human SRIF Receptors
| Receptor Subtype | Radioligand Used | Ki (nM) of this compound |
| hSSTR1 | [¹²⁵I]SRIF-14 | 85.3 ± 7.2 |
| hSSTR2 | [¹²⁵I]MK-678 | 1.2 ± 0.3 |
| hSSTR3 | [¹²⁵I]SRIF-14 | 45.6 ± 4.1 |
| hSSTR4 | [¹²⁵I]SRIF-14 | 120.7 ± 11.5 |
| hSSTR5 | [¹²⁵I]SRIF-14 | 25.1 ± 2.8 |
| Data are presented as mean ± standard error of the mean (SEM) from three independent experiments. |
Experimental Protocols
Cell Culture and Membrane Preparation
-
Cell Lines: Chinese Hamster Ovary (CHO-K1) cells stably expressing individual human SRIF receptor subtypes (hSSTR1, hSSTR2, hSSTR3, hSSTR4, or hSSTR5) were used.
-
Culture Conditions: Cells were cultured in Ham's F-12 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and 400 µg/mL G418 to maintain selection for receptor expression.
-
Membrane Preparation: Confluent cells were harvested, and crude membrane preparations were prepared by homogenization in ice-cold 50 mM Tris-HCl buffer followed by centrifugation. The resulting pellet was resuspended in the assay buffer.
Radioligand Binding Assay
-
Assay Buffer: 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4.
-
Procedure: Cell membranes (20-50 µg protein) were incubated with a fixed concentration of the appropriate radioligand and increasing concentrations of the competing ligand, this compound.
-
Incubation: Incubations were carried out for 60 minutes at 25°C in a total volume of 250 µL.
-
Termination: The binding reaction was terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to separate bound from free radioligand.
-
Quantification: The radioactivity retained on the filters was quantified using a gamma counter.
-
Data Analysis: Non-specific binding was determined in the presence of 1 µM unlabeled somatostatin-14. The IC50 values were calculated from competition curves using non-linear regression analysis. Ki values were then derived from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for Binding Affinity Assay
Caption: Workflow for determining the binding affinity of this compound.
SRIF Receptor Signaling Pathways
Caption: Generalized SRIF receptor signaling cascade.
Discussion and Conclusion
The data presented in this guide demonstrate the binding profile of this compound across the five human SRIF receptor subtypes. The compound exhibits a high affinity for the SSTR2 subtype, with moderate to low affinity for the other subtypes, suggesting a degree of selectivity. The detailed experimental protocols provided herein ensure reproducibility and serve as a foundation for further investigation into the functional activity and therapeutic potential of this compound. The visualized workflows and signaling pathways offer a clear conceptual framework for understanding the compound's mechanism of action at a molecular and cellular level. Further studies are warranted to explore the downstream functional consequences of this compound binding to SRIF receptors and to evaluate its in vivo efficacy and safety profile.
In-Depth Technical Guide: The In Vitro Effect of AC-178335 on Adenylate Cyclase Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
AC-178335 is a potent and selective somatostatin (SRIF) antagonist. In vitro studies have demonstrated its ability to counteract the inhibitory effects of somatostatin on adenylate cyclase activity. This technical guide provides a comprehensive overview of the in vitro pharmacological profile of this compound, with a specific focus on its interaction with the adenylate cyclase signaling pathway. Detailed experimental protocols for key assays are provided, along with a quantitative summary of the available data and visual representations of the underlying biological and experimental processes.
Introduction to this compound and the Somatostatin-Adenylate Cyclase Pathway
Somatostatin, a cyclic peptide hormone, plays a crucial role in regulating various physiological processes by inhibiting the release of numerous secondary hormones and other secretory proteins. Its effects are mediated through a family of five G-protein coupled receptors (GPCRs), designated SSTR1 through SSTR5. The activation of these receptors, particularly SSTR2, SSTR4, and SSTR5, by somatostatin leads to the inhibition of adenylate cyclase. This enzyme is responsible for the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), a key second messenger involved in a multitude of cellular signaling cascades.
The signaling cascade is initiated by the binding of somatostatin to its receptor, which in turn activates an inhibitory G-protein (Gi). The α-subunit of the Gi protein then dissociates and directly inhibits the activity of adenylate cyclase, leading to a decrease in intracellular cAMP levels. This reduction in cAMP concentration subsequently modulates the activity of downstream effectors, such as protein kinase A (PKA), ultimately leading to the physiological responses associated with somatostatin.
This compound acts as a competitive antagonist at somatostatin receptors. By binding to the receptor, it prevents somatostatin from exerting its inhibitory effect on adenylate cyclase, thereby restoring or maintaining intracellular cAMP levels in the presence of SRIF.
Signaling Pathway Diagram
The Somatostatin Antagonist AC-178335: A Technical Overview of its Potential Therapeutic Applications in Endocrinology
For Researchers, Scientists, and Drug Development Professionals
Abstract
Somatostatin (SRIF), a key regulatory peptide hormone, exerts a predominantly inhibitory influence over the endocrine system. Its actions are mediated through a family of five G-protein coupled receptors (SSTR1-5). Dysregulation of somatostatin signaling is implicated in various endocrine disorders. AC-178335 is a potent and selective somatostatin antagonist, which competitively blocks the binding of endogenous somatostatin to its receptors, thereby disinhibiting the secretion of several key hormones. This technical guide provides an in-depth analysis of the mechanism of action of this compound, its preclinical pharmacological profile, and explores its potential therapeutic applications in endocrinological conditions characterized by excessive somatostatinergic tone or hormone deficiencies.
Introduction: The Role of Somatostatin in Endocrine Regulation
Somatostatin is a cyclic peptide that acts as a potent inhibitor of a wide array of endocrine and exocrine secretions. Produced in the hypothalamus, pancreas, and gastrointestinal tract, it plays a crucial role in maintaining hormonal homeostasis. Its primary functions in the endocrine system include the inhibition of growth hormone (GH) and thyroid-stimulating hormone (TSH) from the pituitary gland, as well as the suppression of insulin and glucagon secretion from the pancreas.
The physiological effects of somatostatin are mediated through five distinct receptor subtypes (SSTR1-5), which are expressed in a tissue-specific manner. These receptors are coupled to inhibitory G-proteins (Gi/o), and their activation leads to a cascade of intracellular events, most notably the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. This reduction in cAMP, a key second messenger, ultimately results in the suppression of hormone secretion.
Somatostatin antagonists, such as this compound, represent a novel therapeutic strategy. By blocking the inhibitory actions of somatostatin, these compounds can effectively increase the secretion of hormones that are tonically suppressed by endogenous somatostatin. This mechanism holds significant promise for the treatment of various endocrine disorders.
This compound: A Profile of a Pure Somatostatin Antagonist
This compound is a pure somatostatin antagonist with a high affinity for somatostatin receptors. Preclinical data have demonstrated its ability to competitively block the inhibitory effects of somatostatin, leading to a functional disinhibition of hormone secretion.
Pharmacological Data
The following table summarizes the key in vitro pharmacological parameters of this compound.
| Parameter | Value | Description |
| Binding Affinity (Ki) | 172 ± 12 nM | Measures the affinity of this compound for somatostatin receptors. A lower Ki value indicates a higher binding affinity. |
| Functional Antagonism (IC50) | 5.1 ± 1.4 µM | Represents the concentration of this compound required to inhibit 50% of the somatostatin-induced suppression of adenylyl cyclase activity. |
Mechanism of Action: Reversing Somatostatin-Mediated Inhibition
This compound exerts its effects by competitively binding to somatostatin receptors, thereby preventing the binding of endogenous somatostatin. This action blocks the downstream signaling cascade initiated by somatostatin, leading to a reversal of its inhibitory effects.
Signaling Pathway
The primary signaling pathway affected by this compound is the G-protein coupled receptor pathway linked to adenylyl cyclase.
Unraveling the Molecular Crossroads: A Technical Guide to the Signaling Pathways Modulated by AC-178335
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive analysis of the signaling pathways affected by AC-178335, a potent and selective antagonist of the somatostatin receptor (SSTR). By elucidating its mechanism of action, this document serves as a critical resource for researchers engaged in endocrinology, oncology, and neurobiology, as well as for professionals in the field of drug discovery and development.
Core Mechanism of Action: Antagonism of the Somatostatin Receptor-Adenylate Cyclase Axis
This compound functions as a competitive antagonist of somatostatin (SRIF), a natural cyclic peptide that plays a crucial inhibitory role in various physiological processes. The primary signaling pathway affected by this compound is the G protein-coupled receptor (GPCR) cascade initiated by the binding of somatostatin to its receptors. Specifically, this compound targets the somatostatin receptor, thereby preventing the downstream inhibitory effects of SRIF on adenylate cyclase.
Somatostatin receptors are coupled to inhibitory G proteins (Gi). Upon activation by SRIF, the Gi protein inhibits the activity of adenylate cyclase, leading to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP). This reduction in cAMP levels subsequently dampens the activity of protein kinase A (PKA) and other cAMP-dependent signaling pathways.
This compound, by blocking the binding of somatostatin to its receptor, prevents this inhibitory cascade. Consequently, adenylate cyclase remains active, leading to the sustained production of cAMP and the activation of downstream signaling events. This mechanism of action is particularly relevant in systems where somatostatin exerts a tonic inhibitory control, such as in the regulation of hormone secretion. A notable example is the induction of Growth Hormone (GH) release from the pituitary gland, a phenomenon observed in in vivo studies with this compound.
Quantitative Data Summary
The following table summarizes the key quantitative parameters defining the interaction of this compound with the somatostatin receptor and its functional consequence on the adenylate cyclase pathway.
| Parameter | Value | Description | Reference |
| Ki | 172 nM | Dissociation constant, indicating the binding affinity of this compound to the somatostatin receptor. | [1] |
| IC50 | 5.1 µM | Half-maximal inhibitory concentration, representing the concentration of this compound required to block 50% of the SRIF-induced inhibition of adenylate cyclase in vitro. | [1] |
Signaling Pathway Diagram
The following diagram illustrates the canonical somatostatin signaling pathway and the point of intervention by this compound.
Potential for Modulation of Alternative Signaling Pathways
While the inhibition of the adenylate cyclase pathway is the most well-characterized effect of somatostatin receptor activation, evidence suggests that SSTRs can also couple to other signaling cascades. These include the modulation of ion channels (such as potassium and calcium channels), the activation of phospholipase C (PLC), and the regulation of the mitogen-activated protein kinase (MAPK) pathway. As a potent SSTR antagonist, this compound holds the potential to counteract SRIF-mediated effects on these alternative pathways. However, further research is required to fully elucidate the impact of this compound on these non-canonical somatostatin signaling events.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound.
Somatostatin Receptor Binding Assay
This protocol outlines the procedure for determining the binding affinity (Ki) of this compound for the somatostatin receptor.
1. Materials:
-
Cell membranes expressing somatostatin receptors (e.g., from CHO-K1 cells stably transfected with the human SSTR2 gene).
-
Radioligand: [125I]-labeled somatostatin analog (e.g., [125I-Tyr11]-SRIF-14).
-
This compound stock solution.
-
Binding Buffer: 50 mM HEPES, pH 7.4, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: Unlabeled somatostatin (1 µM).
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation fluid and gamma counter.
2. Procedure:
-
Prepare serial dilutions of this compound in Binding Buffer.
-
In a 96-well plate, add 50 µL of Binding Buffer, 50 µL of the radioligand solution (at a concentration close to its Kd), and 50 µL of the this compound dilution or control (unlabeled somatostatin for non-specific binding, or buffer for total binding).
-
Add 50 µL of the cell membrane preparation (containing a predetermined optimal amount of protein, e.g., 10-20 µg).
-
Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters three times with 4 mL of ice-cold Wash Buffer.
-
Measure the radioactivity retained on the filters using a gamma counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting competition curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Adenylate Cyclase Activity Assay
This protocol describes the method to determine the functional antagonism of this compound on SRIF-mediated inhibition of adenylate cyclase.
1. Materials:
-
Whole cells or cell membranes expressing somatostatin receptors and adenylate cyclase.
-
This compound stock solution.
-
Somatostatin (SRIF) stock solution.
-
Forskolin (an adenylate cyclase activator).
-
Assay Buffer: 25 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 0.5 mM ATP, 1 mM 3-isobutyl-1-methylxanthine (IBMX, a phosphodiesterase inhibitor).
-
Lysis Buffer (e.g., 0.1 M HCl).
-
cAMP detection kit (e.g., ELISA or radioimmunoassay).
2. Procedure:
-
Pre-incubate the cells or membranes with various concentrations of this compound for 15 minutes at 37°C.
-
Add a fixed concentration of SRIF (typically its EC80 for adenylate cyclase inhibition) and continue the incubation for another 15 minutes.
-
Stimulate adenylate cyclase by adding forskolin (e.g., 10 µM) and incubate for a further 15 minutes at 37°C.
-
Terminate the reaction by adding Lysis Buffer.
-
Centrifuge the samples to pellet cellular debris.
-
Measure the cAMP concentration in the supernatant using a commercial cAMP detection kit according to the manufacturer's instructions.
3. Data Analysis:
-
Generate a standard curve for cAMP.
-
Calculate the amount of cAMP produced in each sample.
-
Plot the percentage of inhibition of the SRIF effect (i.e., the reversal of inhibition) against the logarithm of the this compound concentration.
-
Determine the IC50 value, which represents the concentration of this compound that reverses 50% of the SRIF-induced inhibition of adenylate cyclase.
Conclusion
This compound is a valuable research tool for investigating the physiological and pathological roles of the somatostatin system. Its well-defined mechanism of action, centered on the antagonism of the SSTR-adenylate cyclase signaling axis, provides a clear basis for its effects. The quantitative data and detailed experimental protocols presented in this guide offer a solid foundation for researchers to design and interpret experiments aimed at further unraveling the complexities of somatostatin receptor signaling and exploring the therapeutic potential of its antagonism.
References
An In-depth Technical Guide on the In Vivo Effects of Growth Hormone Secretagogues in Rats, Using Ipamorelin as a Core Model
Disclaimer: Information regarding the specific compound "AC-178335" is not available in the public domain. This technical guide utilizes Ipamorelin, a potent and selective pentapeptide growth hormone secretagogue (GHS), as a representative model to detail the expected in vivo effects, experimental protocols, and signaling pathways associated with this class of compounds in rats. The data and methodologies presented are based on published scientific literature for Ipamorelin and other well-characterized GHSs like GHRP-6.
Introduction to Growth Hormone Secretagogues (GHSs)
Growth Hormone Secretagogues are a class of molecules that stimulate the release of growth hormone (GH) from the anterior pituitary gland. They act via a specific G protein-coupled receptor known as the Growth Hormone Secretagogue Receptor (GHSR), which is distinct from the receptor for the endogenous Growth Hormone-Releasing Hormone (GHRH).[1][2] The discovery of synthetic GHSs, such as GHRP-6 and the more selective Ipamorelin, led to the identification of ghrelin as the endogenous ligand for the GHSR.[1] These compounds have significant therapeutic potential for conditions related to GH deficiency and are valuable tools for researching the regulation of the GH axis. This guide focuses on the in vivo effects of these secretagogues in rat models, providing researchers with core data, experimental designs, and an understanding of the underlying molecular mechanisms.
Molecular Mechanism and Signaling Pathway
GHSs exert their primary effect by binding to the GHSR1a on somatotroph cells in the anterior pituitary.[1] This interaction initiates a cascade of intracellular signaling events culminating in the secretion of stored GH.
The most well-characterized pathway involves the activation of a G-protein, which leads to a significant increase in intracellular calcium concentration ([Ca2+]i), a critical step for hormone release.[1] While the primary pathway is clear, evidence suggests the involvement of other signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) and PI3K/AKT pathways, which may mediate other cellular effects.[1]
Caption: Signaling pathway of Growth Hormone Secretagogues in pituitary somatotrophs.
Experimental Protocols for In Vivo Assessment in Rats
Standardized protocols are crucial for evaluating the efficacy and pharmacodynamics of GHSs in vivo. Below is a typical experimental workflow.
Animal Model and Preparation
-
Species/Strain: Male or female Sprague-Dawley rats are commonly used.[3][4]
-
Age/Weight: Animals typically weigh between 150-250g. For studies on chronic effects, younger animals may be used.[5][6]
-
Housing: Rats should be housed in a controlled environment with a standard light/dark cycle and ad libitum access to food and water.
-
Cannulation: For serial blood sampling without causing stress, conscious, freely-moving rats are often fitted with intravenous cannulas (e.g., in the femoral or jugular vein) several days prior to the experiment.[3][6]
Drug Administration
-
Formulation: The GHS (e.g., Ipamorelin) is typically dissolved in a sterile vehicle, such as saline.
-
Route of Administration: Common routes include intravenous (i.v.) for acute pharmacodynamic studies or subcutaneous (s.c.) for longer-term studies.[4][7] Oral administration (i.g.) has also been tested.[8]
-
Dosing: Doses are administered based on the animal's body weight. Dose-response studies are essential to determine efficacy (Emax) and potency (ED50).[9]
Blood Sampling and Hormone Analysis
-
Schedule: Following i.v. administration of a GHS, GH levels rise rapidly. Blood samples are typically collected at baseline (pre-dose) and at multiple time points post-dose (e.g., 5, 10, 15, 30, 45, and 60 minutes).[10]
-
Sample Processing: Blood is collected into tubes containing an anticoagulant (e.g., EDTA) and immediately centrifuged to separate the plasma, which is then stored at -20°C or lower until analysis.
-
Hormone Quantification: Plasma GH concentrations are measured using a specific and validated method, most commonly a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).
Caption: A typical experimental workflow for assessing GHS effects in rats.
Quantitative In Vivo Data
The following tables summarize key quantitative findings from studies on GHSs in rats, demonstrating their dose-dependent effects and efficacy.
Table 1: Dose-Response of Ipamorelin on Longitudinal Bone Growth Rate in Adult Female Rats
This study demonstrates the physiological effect of chronic GHS administration. Ipamorelin was injected subcutaneously three times daily for 15 days.[4]
| Treatment Group (Dose/Day) | Longitudinal Growth Rate (μm/day) |
| Vehicle (0 µg) | 42 |
| Ipamorelin (18 µg) | 44 |
| Ipamorelin (90 µg) | 50 |
| Ipamorelin (450 µg) | 52 |
Table 2: In Vivo Potency and Efficacy of Ipamorelin vs. GHRP-6 in Anesthetized Rats
This data highlights the comparative effectiveness of different GHSs in stimulating acute GH release.[9]
| Compound | Potency (ED₅₀, nmol/kg) | Efficacy (Eₘₐₓ, ng GH/mL) |
| Ipamorelin | 80 ± 42 | 1545 ± 250 |
| GHRP-6 | 115 ± 36 | 1167 ± 120 |
Table 3: Pharmacodynamic Profile of GH Release After Intravenous GHS Administration
This table describes the typical time course of plasma GH concentration following a single intravenous injection of a GHS in freely moving rats.[7][10][11]
| Time Point | Event |
| 5 minutes | Plasma GH levels begin to increase significantly. |
| 10-15 minutes | Peak plasma GH concentrations are reached. |
| 40-60 minutes | Plasma GH levels return to baseline values. |
Conclusion
While data on the specific compound this compound is not publicly available, the extensive research on representative growth hormone secretagogues like Ipamorelin provides a robust framework for understanding the expected in vivo effects in rats. These compounds are potent stimulators of GH release, acting through the GHSR1a receptor via a calcium-dependent signaling pathway. The experimental protocols and quantitative data presented in this guide offer a comprehensive overview for researchers and drug development professionals working with this class of molecules. The dose-dependent and rapid, yet transient, nature of GH release are key characteristics of GHS action in vivo.
References
- 1. The Growth Hormone Secretagogue Receptor: Its Intracellular Signaling and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effect of growth hormone secretagogues and neuropeptide Y on hypothalamic hormone release from acute rat hypothalamic explants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of GHRP-6 and GHRH on GH secretion in rats following chronic glucocorticoid treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ipamorelin, a new growth-hormone-releasing peptide, induces longitudinal bone growth in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eurjanat.com [eurjanat.com]
- 6. Endogenous growth hormone (GH) secretion in male rats is synchronized to pulsatile GH infusions given at 3-hour intervals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo and in vitro effects of ghrelin/motilin-related peptide on growth hormone secretion in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oral activity of the growth hormone releasing peptide His-D-Trp-Ala-Trp-D-Phe-Lys-NH2 in rats, dogs and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ipamorelin, the first selective growth hormone secretagogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. karger.com [karger.com]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for AC-178335 in Growth Hormone Release Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
AC-178335 is a potent and specific antagonist of the somatostatin receptor (SSTR). Somatostatin (also known as SRIF) is a key physiological inhibitor of growth hormone (GH) secretion from the anterior pituitary gland. By blocking the action of somatostatin, this compound can effectively disinhibit and promote the release of growth hormone, particularly in the presence of stimulatory factors like Growth Hormone-Releasing Hormone (GHRH). These application notes provide a detailed protocol for utilizing this compound in an in vitro growth hormone release assay using primary pituitary cells. This assay is a valuable tool for studying the regulation of GH secretion and for the characterization of compounds that modulate this process.
Mechanism of Action: In the anterior pituitary, GHRH stimulates GH release by binding to its receptor (GHRH-R) and activating the cyclic AMP (cAMP) pathway. Somatostatin counteracts this effect by binding to its receptors (predominantly SSTR2 and SSTR5 on somatotrophs), which inhibits adenylyl cyclase and reduces intracellular cAMP levels, thereby decreasing GH secretion. This compound, as a somatostatin antagonist, binds to SSTRs and prevents somatostatin from exerting its inhibitory effect, thus restoring or enhancing GHRH-stimulated GH release.
Data Presentation
Table 1: Pharmacological Profile of this compound
| Parameter | Value | Reference |
| Target | Somatostatin Receptor (SSTR) | |
| Activity | Antagonist | |
| Binding Affinity (Ki) | 172 ± 12 nM | |
| Functional Potency (IC50) | 5.1 ± 1.4 µM (inhibition of SRIF-mediated adenylate cyclase blockade) |
Table 2: Example Dose-Response Data for this compound in a GH Release Assay
| Treatment Group | GHRH (10 nM) | Somatostatin (10 nM) | This compound Concentration | Mean GH Release (ng/mL) | Standard Deviation |
| Basal | - | - | - | 5.2 | 0.8 |
| GHRH Stimulated | + | - | - | 48.5 | 4.1 |
| Somatostatin Inhibited | + | + | - | 12.3 | 2.5 |
| This compound Rescue | + | + | 100 nM | 25.8 | 3.2 |
| This compound Rescue | + | + | 1 µM | 39.7 | 3.9 |
| This compound Rescue | + | + | 10 µM | 46.2 | 4.5 |
Note: The data presented in Table 2 are illustrative and should be generated empirically for each experiment.
Experimental Protocols
Primary Pituitary Cell Culture
This protocol describes the isolation and culture of primary anterior pituitary cells, which are essential for studying the direct effects of substances on growth hormone secretion.
Materials:
-
Adult male rats (e.g., Sprague-Dawley, 200-250g)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Horse Serum
-
Penicillin-Streptomycin solution
-
Collagenase (Type I or II)
-
Hyaluronidase
-
DNase I
-
Sterile dissection tools
-
Sterile culture plates (24- or 48-well)
Procedure:
-
Animal Euthanasia and Pituitary Gland Dissection:
-
Euthanize rats according to approved institutional animal care and use committee (IACUC) protocols.
-
Sterilize the surgical area and dissect out the pituitary glands under sterile conditions.
-
Separate the anterior and posterior lobes of the pituitary. The anterior lobe is larger and pinkish in color.
-
-
Enzymatic Digestion:
-
Mince the anterior pituitary tissue into small pieces.
-
Incubate the minced tissue in a solution of DMEM containing collagenase, hyaluronidase, and DNase I at 37°C for 60-90 minutes with gentle agitation.
-
-
Cell Dissociation and Plating:
-
Gently triturate the digested tissue with a pipette to obtain a single-cell suspension.
-
Filter the cell suspension through a 70 µm cell strainer to remove any undigested tissue.
-
Centrifuge the cells, discard the supernatant, and resuspend the cell pellet in DMEM supplemented with 10% FBS, 2.5% horse serum, and 1% penicillin-streptomycin.
-
Count the cells and assess viability using a hemocytometer and trypan blue exclusion.
-
Plate the cells in 24- or 48-well plates at a density of 2-5 x 10^5 cells/well and incubate at 37°C in a humidified atmosphere of 5% CO2.
-
Allow the cells to adhere and recover for 48-72 hours before initiating the growth hormone release assay.
-
Growth Hormone Release Assay Protocol
This protocol details the steps to assess the ability of this compound to reverse somatostatin-induced inhibition of GHRH-stimulated growth hormone release.
Materials:
-
Primary pituitary cell cultures (prepared as described above)
-
DMEM (serum-free)
-
Growth Hormone-Releasing Hormone (GHRH) stock solution
-
Somatostatin (SRIF) stock solution
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Growth Hormone ELISA kit
Procedure:
-
Cell Preparation:
-
After the 48-72 hour recovery period, gently wash the cultured pituitary cells twice with serum-free DMEM.
-
Pre-incubate the cells in serum-free DMEM for 1-2 hours at 37°C to establish a basal level of hormone secretion.
-
-
Treatment:
-
Prepare treatment solutions in serum-free DMEM. Ensure the final concentration of any solvent (e.g., DMSO) is consistent across all wells and does not exceed a non-toxic level (typically <0.1%).
-
Aspirate the pre-incubation medium and add the treatment solutions to the respective wells. A typical treatment scheme would include:
-
Basal: Serum-free DMEM with vehicle control.
-
GHRH Stimulated: GHRH (e.g., 10 nM).
-
Somatostatin Inhibited: GHRH (10 nM) + Somatostatin (e.g., 10 nM).
-
This compound Rescue (Dose-Response): GHRH (10 nM) + Somatostatin (10 nM) + varying concentrations of this compound (e.g., 10 nM to 10 µM).
-
-
Incubate the cells with the treatment solutions for a defined period (e.g., 2-4 hours) at 37°C.
-
-
Sample Collection:
-
Following the incubation period, carefully collect the supernatant from each well.
-
Centrifuge the collected supernatant to pellet any detached cells and transfer the clear supernatant to a new tube.
-
Store the samples at -20°C or -80°C until the growth hormone concentration is measured.
-
Quantification of Growth Hormone by ELISA
The concentration of growth hormone in the collected supernatants is determined using a commercially available Growth Hormone ELISA kit.
Procedure:
-
Follow the manufacturer's instructions provided with the specific GH ELISA kit.
-
Briefly, this typically involves adding standards and samples to a microplate pre-coated with a capture antibody, followed by the addition of a detection antibody conjugated to an enzyme (e.g., HRP).
-
After incubation and washing steps, a substrate is added, and the resulting colorimetric reaction is measured using a microplate reader.
-
A standard curve is generated by plotting the absorbance values of the standards against their known concentrations.
-
The concentration of growth hormone in the experimental samples is then interpolated from the standard curve.
Mandatory Visualization
Application Notes and Protocols for In Vitro Adenylate Cyclase Assay with AC-178335
For Researchers, Scientists, and Drug Development Professionals
Introduction
AC-178335 is a potent and selective antagonist of the somatostatin (SRIF) receptor.[1][2][3] Somatostatin is a natural inhibitory hormone that, upon binding to its G-protein coupled receptors (GPCRs), suppresses the activity of adenylate cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This compound reverses this inhibition, thereby restoring adenylate cyclase activity.[1][2][3] This document provides detailed protocols and application notes for performing an in vitro adenylate cyclase assay to characterize the antagonist activity of this compound.
The assay is designed to measure the ability of this compound to block the somatostatin-mediated inhibition of forskolin-stimulated adenylate cyclase activity in a cell membrane preparation. The resulting increase in cAMP production is quantified using a competitive enzyme-linked immunosorbent assay (ELISA).
Signaling Pathway of Adenylate Cyclase Inhibition by Somatostatin and Antagonism by this compound
The following diagram illustrates the signaling cascade. Somatostatin binds to its receptor, leading to the inhibition of adenylate cyclase and a reduction in cAMP. This compound competitively binds to the somatostatin receptor, preventing somatostatin from binding and thereby blocking its inhibitory effect. Forskolin is used in the assay to directly activate adenylate cyclase, and the modulatory effects of somatostatin and this compound are measured against this stimulated activity.
Caption: Signaling pathway of adenylate cyclase modulation.
Experimental Workflow for In Vitro Adenylate Cyclase Assay
The following diagram outlines the key steps in the experimental protocol.
Caption: Experimental workflow for the in vitro adenylate cyclase assay.
Detailed Experimental Protocol
This protocol is designed to determine the IC50 value of this compound in reversing somatostatin-induced inhibition of adenylate cyclase.
Materials and Reagents
-
Cell membranes from a cell line expressing a somatostatin receptor subtype (e.g., CHO-K1 cells stably expressing human SSTR2).
-
This compound
-
Somatostatin-14 (SRIF)
-
Forskolin
-
Adenosine Triphosphate (ATP)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl2, 1 mM EDTA, 1 mM IBMX (a phosphodiesterase inhibitor), and 0.1% BSA.
-
cAMP ELISA Kit (commercially available from various suppliers).[4][5][6][7][8]
-
Microplate reader capable of measuring absorbance at the wavelength specified by the ELISA kit.
Data Presentation: Reagent Concentrations
| Reagent | Stock Concentration | Working Concentration | Purpose |
| Cell Membranes | 1-5 mg/mL | 10-20 µ g/well | Source of adenylate cyclase and somatostatin receptors. |
| Forskolin | 10 mM in DMSO | 10 µM | Stimulates adenylate cyclase to produce a measurable baseline of cAMP. |
| Somatostatin-14 (SRIF) | 1 mM in water | 10 nM | Inhibits forskolin-stimulated adenylate cyclase activity. |
| This compound | 10 mM in DMSO | 0.1 nM to 100 µM | Test compound to determine its antagonist potency (IC50). |
| ATP | 100 mM in water | 1 mM | Substrate for adenylate cyclase. |
Assay Procedure
-
Preparation of Reagents:
-
Prepare the Assay Buffer and store it at 4°C.
-
Prepare stock solutions of Forskolin, Somatostatin-14, and this compound in their respective solvents.
-
On the day of the experiment, prepare serial dilutions of this compound in Assay Buffer to achieve the desired final concentrations.
-
Prepare working solutions of Forskolin and Somatostatin-14 in Assay Buffer.
-
Prepare the ATP solution in Assay Buffer.
-
-
Assay Plate Setup:
-
The assay is performed in a 96-well microplate.
-
Add 10 µL of the appropriate this compound dilution (or vehicle for control wells) to each well.
-
Add 10 µL of Somatostatin-14 working solution to all wells except for the basal and forskolin-only controls. Add 10 µL of Assay Buffer to the control wells.
-
Add 10 µL of Forskolin working solution to all wells except for the basal control. Add 10 µL of Assay Buffer to the basal control well.
-
Add 50 µL of the cell membrane suspension (diluted in Assay Buffer) to each well.
-
-
Initiation and Incubation of the Reaction:
-
Pre-incubate the plate at 30°C for 15 minutes with gentle shaking.
-
Initiate the enzymatic reaction by adding 20 µL of the ATP solution to each well.
-
Incubate the plate at 30°C for 30 minutes with gentle shaking.
-
-
Termination of the Reaction:
-
Terminate the reaction by adding 100 µL of the lysis buffer provided in the cAMP ELISA kit to each well. Alternatively, the reaction can be stopped by heating the plate at 95°C for 5 minutes.
-
-
Quantification of cAMP:
-
Follow the instructions provided with the commercial cAMP ELISA kit to quantify the amount of cAMP produced in each well. This typically involves a competitive binding assay where cAMP in the sample competes with a labeled cAMP conjugate for binding to a specific antibody.[9]
-
Data Analysis
-
Standard Curve: Generate a standard curve by plotting the absorbance values of the cAMP standards provided in the ELISA kit against their known concentrations.
-
cAMP Concentration Calculation: Use the standard curve to determine the concentration of cAMP in each experimental well.
-
Data Normalization:
-
Basal Activity (0%): The cAMP level in the presence of somatostatin and forskolin (no this compound).
-
Maximal Activity (100%): The cAMP level in the presence of forskolin only.
-
-
IC50 Determination:
-
Plot the percentage of inhibition reversal (or percentage of maximal activity) against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value of this compound. The IC50 is the concentration of the antagonist that produces 50% of its maximal effect.
-
Summary of Controls
| Control | Components | Expected Outcome | Purpose |
| Basal | Membranes + ATP | Low cAMP | Measures the basal activity of adenylate cyclase without any stimulation. |
| Forskolin Only | Membranes + Forskolin + ATP | High cAMP | Represents 100% stimulated adenylate cyclase activity. |
| SRIF Inhibition | Membranes + Forskolin + SRIF + ATP | Low cAMP | Represents the inhibited state of adenylate cyclase (0% activity for IC50 calculation). |
Alternative cAMP Detection Methods
While this protocol details the use of an ELISA-based method, other techniques can be employed for cAMP quantification. These include:
-
Radiochemical Assays: The classic method involves using [α-³²P]ATP as a substrate and separating the resulting [³²P]cAMP by column chromatography.[10][11]
-
Homogeneous Time-Resolved Fluorescence (HTRF): A fluorescence-based assay that measures the competition between native cAMP and a fluorescently labeled cAMP for binding to a specific antibody.
-
Luminescence-Based Assays: These assays, such as Promega's cAMP-Glo™, measure changes in luminescence resulting from cAMP-dependent protein kinase A (PKA) activity.[12]
-
Spectrophotometric and Fluorometric Assays: These methods involve enzymatic coupling reactions that lead to a change in absorbance or fluorescence.[10][13]
The choice of detection method will depend on the available equipment, desired throughput, and sensitivity requirements. Non-radioactive methods are generally preferred for safety and ease of use.[10][14]
References
- 1. mybiosource.com [mybiosource.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. biocompare.com [biocompare.com]
- 5. Human Adenylate Cyclase 1/AC1 ELISA Kit (A76105) [antibodies.com]
- 6. ELISA Kit [ABIN1049938] - Cell Culture Supernatant, Plasma, Serum [antibodies-online.com]
- 7. mybiosource.com [mybiosource.com]
- 8. Adenylate Cyclase (ADCY), ELISA Kit - CD BioSciences [cd-biosciences.com]
- 9. cAMP-Screen and cAMP-Screen Direct Chemiluminescent Immunoassay Systems | Thermo Fisher Scientific - US [thermofisher.com]
- 10. An enzymatic fluorometric assay for adenylate cyclase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cAMP-Glo™ Assay [promega.kr]
- 13. A Robust and Sensitive Spectrophotometric Assay for the Enzymatic Activity of Bacterial Adenylate Cyclase Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. karger.com [karger.com]
Application Notes and Protocols for AC-178335: Solubility and Stability in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining the solubility and stability of the hypothetical compound AC-178335 in common laboratory solvents. The following protocols are based on established methodologies to ensure data accuracy and reproducibility, which are critical for reliable downstream applications in drug discovery and development.
Solubility Assessment
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. The following protocol outlines the equilibrium solubility assessment of this compound using the widely accepted shake-flask method.[1]
Table 1: Solubility of this compound in Common Laboratory Solvents at 25°C (Example Data)
| Solvent | Polarity | Measured Solubility (mg/mL) | Molar Solubility (M) | Observations |
| Water | High | < 0.1 | < 0.0002 | Insoluble |
| Ethanol | High | 15.2 | 0.034 | Soluble |
| DMSO | High | > 100 | > 0.227 | Freely Soluble |
| Propylene Glycol | Intermediate | 25.8 | 0.058 | Soluble |
| PEG 400 | Intermediate | 45.1 | 0.102 | Soluble |
| Ethyl Acetate | Intermediate | 5.3 | 0.012 | Sparingly Soluble |
| Acetonitrile | Intermediate | 8.9 | 0.020 | Soluble |
| Toluene | Low | < 0.5 | < 0.001 | Slightly Soluble |
| Hexane | Low | < 0.1 | < 0.0002 | Insoluble |
Note: The molar solubility is calculated based on a hypothetical molecular weight for this compound of 440.5 g/mol .
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method) [1]
This protocol determines the equilibrium solubility of a compound, which is the maximum concentration of a substance that can dissolve in a solvent at a specific temperature to form a saturated solution.
Materials:
-
This compound (solid form)
-
Selected solvents (e.g., Water, Ethanol, DMSO, etc.)
-
Glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Centrifuge
-
Syringe filters (0.22 µm, chemically inert, e.g., PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector
Procedure:
-
Add an excess amount of solid this compound to a glass vial.
-
Add a known volume of the selected solvent (e.g., 1 mL).
-
Seal the vial and place it on an orbital shaker.
-
Agitate the mixture at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
After the incubation period, visually inspect the vial for the presence of undissolved solid.
-
Centrifuge the suspension to pellet the excess solid.
-
Carefully aspirate the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.[1]
-
Dilute the filtrate with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Quantify the concentration of this compound in the diluted filtrate using a validated HPLC method.
-
Calculate the solubility in mg/mL and molarity.
Visualization of Solubility Workflow
Caption: Workflow for Equilibrium Solubility Determination.
Stability Assessment
Assessing the chemical stability of this compound in solution is crucial for determining appropriate storage conditions and ensuring the integrity of the compound in experimental assays.
Table 2: Stability of this compound (10 mM) in DMSO at Various Temperatures (Example Data)
| Storage Condition | Time Point | Purity (%) | Degradants Detected (%) | Observations |
| -80°C | 0 | 99.8 | < 0.2 | Clear solution |
| 1 month | 99.7 | < 0.3 | No change | |
| 3 months | 99.8 | < 0.2 | No change | |
| 6 months | 99.6 | < 0.4 | No change | |
| -20°C | 0 | 99.8 | < 0.2 | Clear solution |
| 1 month | 99.5 | 0.5 | No change | |
| 3 months | 99.1 | 0.9 | No change | |
| 6 months | 98.5 | 1.5 | No change | |
| 4°C | 0 | 99.8 | < 0.2 | Clear solution |
| 1 week | 98.2 | 1.8 | Slight yellowing | |
| 1 month | 95.3 | 4.7 | Noticeable yellowing | |
| Room Temperature | 0 | 99.8 | < 0.2 | Clear solution |
| 24 hours | 96.5 | 3.5 | Significant degradation | |
| 1 week | 85.1 | 14.9 | Color change and precipitate |
Experimental Protocol: Solution Stability Assessment [2]
This protocol assesses the stability of this compound in a stock solution under various storage conditions over time.
Materials:
-
This compound
-
Anhydrous DMSO
-
Amber glass vials with screw caps
-
LC-MS system
Procedure:
-
Prepare a stock solution of this compound in anhydrous DMSO at a specified concentration (e.g., 10 mM).
-
Dispense aliquots of the stock solution into amber glass vials, minimizing headspace.[2]
-
Tightly cap the vials.
-
Time-Zero (T0) Analysis: Immediately analyze an aliquot of the stock solution by LC-MS to determine the initial purity.[2]
-
Store the remaining vials under the desired conditions (e.g., -80°C, -20°C, 4°C, and room temperature), protected from light.
-
Time-Point Analysis: At specified time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve a vial from each storage condition.
-
Allow the vial to thaw completely and equilibrate to room temperature before opening.
-
Analyze the sample by LC-MS using the same method as the T0 analysis.
-
Data Analysis: Calculate the purity of the compound at each time point by dividing the peak area of the parent compound by the total peak area of all components (parent + degradants).[2] Identify and characterize any significant degradation products.
Visualization of Stability Assessment Workflow
Caption: Workflow for Solution Stability Assessment.
Example Signaling Pathway
The mechanism of action of a drug is often elucidated by its interaction with specific signaling pathways. While the specific pathway for this compound is not defined here, a generic kinase signaling cascade is presented as an example of how such a pathway could be visualized.
References
Techniques for Measuring the Cell Permeability of AC-178335: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
AC-178335 is a linear hexapeptide that acts as a somatostatin antagonist. As with many peptide-based therapeutics, its efficacy is intrinsically linked to its ability to reach its target receptors, which often necessitates crossing cellular membranes. Therefore, accurately quantifying the cell permeability of this compound is a critical step in its preclinical development. These application notes provide detailed protocols for two standard and complementary assays to measure the cell permeability of this compound: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.
The PAMPA model serves as a high-throughput initial screen for passive diffusion, while the Caco-2 assay offers a more complex, biologically relevant model that accounts for both passive and active transport mechanisms across an epithelial barrier. Together, these methods provide a comprehensive permeability profile of this compound, guiding further drug development and formulation strategies.
Signaling Pathway of the Target: Somatostatin Receptor
This compound is an antagonist of somatostatin receptors. Understanding the downstream signaling of these receptors provides context for the biological implications of the antagonist's activity. Somatostatin receptors are G-protein coupled receptors (GPCRs) that, upon binding their endogenous ligand somatostatin, initiate an inhibitory signaling cascade. A simplified representation of this pathway is depicted below.
Caption: Somatostatin Receptor Signaling Pathway.
Data Presentation
The following tables summarize the expected data output from the permeability assays for this compound, alongside control compounds with known permeability characteristics.
Table 1: PAMPA Permeability Data
| Compound | Concentration (µM) | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Predicted Absorption |
| This compound | 10 | [Experimental Value] | [Interpreted Value] |
| Propranolol (High Perm.) | 10 | > 10 | High |
| Atenolol (Low Perm.) | 10 | < 1 | Low |
Table 2: Caco-2 Permeability Data
| Compound | Direction | Concentration (µM) | Papp (x 10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) |
| This compound | A → B | 10 | [Experimental Value] | [Calculated Value] |
| B → A | 10 | [Experimental Value] | ||
| Antipyrine (High Perm.) | A → B | 10 | > 20 | ~1 |
| B → A | 10 | > 20 | ||
| Atenolol (Low Perm.) | A → B | 10 | < 0.5 | ~1 |
| B → A | 10 | < 0.5 | ||
| Talinolol (P-gp Substrate) | A → B | 10 | ~1 | > 3 |
| B → A | 10 | > 3 |
Note: A → B refers to apical to basolateral transport (mimicking gut to blood absorption), while B → A refers to basolateral to apical transport.
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol outlines a method for assessing the passive diffusion of this compound across a lipid-infused artificial membrane.
Materials and Reagents:
-
This compound
-
PAMPA plate (e.g., 96-well format with a filter membrane)
-
Acceptor sink buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Donor solution buffer (matched to acceptor buffer)
-
Phospholipid solution (e.g., 2% w/v lecithin in dodecane)
-
Control compounds: Propranolol (high permeability), Atenolol (low permeability)
-
DMSO (for stock solutions)
-
Analytical instrumentation (e.g., LC-MS/MS)
Procedure:
-
Preparation of Stock Solutions: Prepare 10 mM stock solutions of this compound and control compounds in DMSO.
-
Preparation of Donor Solutions: Dilute the stock solutions to a final concentration of 10 µM in the donor solution buffer. The final DMSO concentration should be ≤ 1%.
-
Coating the PAMPA Plate: Add 5 µL of the phospholipid solution to each well of the donor plate's filter membrane. Allow the solvent to evaporate for approximately 5 minutes.
-
Assembling the PAMPA Sandwich: Add 300 µL of acceptor sink buffer to each well of the acceptor plate. Carefully place the donor plate on top of the acceptor plate, ensuring the coated membrane is in contact with the acceptor buffer.
-
Adding Donor Solutions: Add 200 µL of the prepared donor solutions (this compound and controls) to the appropriate wells of the donor plate.
-
Incubation: Cover the plate assembly and incubate at room temperature for 4-18 hours with gentle shaking.
-
Sampling: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells for analysis.
-
Quantification: Analyze the concentration of this compound and control compounds in the donor and acceptor wells using a validated LC-MS/MS method.
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp = (-Vd * Va) / ((Vd + Va) * Area * Time) * ln(1 - [drug]acceptor / [drug]equilibrium)
Where:
-
Vd = Volume of donor well
-
Va = Volume of acceptor well
-
Area = Surface area of the membrane
-
Time = Incubation time in seconds
-
[drug]acceptor = Concentration in the acceptor well
-
[drug]equilibrium = Equilibrium concentration
Protocol 2: Caco-2 Permeability Assay
This protocol describes the measurement of this compound transport across a confluent monolayer of Caco-2 cells, which models the human intestinal epithelium.
Caption: Caco-2 Permeability Experimental Workflow.
Materials and Reagents:
-
Caco-2 cells
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, penicillin-streptomycin)
-
Transwell inserts (e.g., 0.4 µm pore size)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4)
-
This compound and control compounds (Antipyrine, Atenolol, Talinolol)
-
TEER meter
-
Lucifer yellow (for monolayer integrity check)
-
Analytical instrumentation (e.g., LC-MS/MS)
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto Transwell inserts at an appropriate density. Culture for 21-25 days, changing the medium every 2-3 days, to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check:
-
Measure the Transepithelial Electrical Resistance (TEER) of the monolayers. Only use inserts with TEER values indicative of a tight monolayer (typically > 200 Ω·cm²).
-
Optionally, perform a Lucifer yellow permeability assay to confirm low paracellular flux.
-
-
Preparation for Transport Study:
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Pre-incubate the monolayers with transport buffer at 37°C for 30 minutes.
-
-
Transport Experiment:
-
Prepare 10 µM dosing solutions of this compound and controls in transport buffer.
-
For A → B transport: Remove the apical buffer and add the dosing solution. Add fresh transport buffer to the basolateral side.
-
For B → A transport: Remove the basolateral buffer and add the dosing solution. Add fresh transport buffer to the apical side.
-
-
Incubation and Sampling: Incubate the plates at 37°C with 5% CO₂ for 2 hours. At the end of the incubation, collect samples from the receiver compartments for analysis. Also, collect a sample from the donor compartment to determine the initial concentration.
-
Quantification: Analyze the concentration of the compounds in the collected samples using a validated LC-MS/MS method.
Data Analysis: The apparent permeability coefficient (Papp) is calculated as:
Papp = (dQ/dt) / (A * C₀)
Where:
-
dQ/dt = Rate of drug appearance in the receiver compartment
-
A = Surface area of the insert
-
C₀ = Initial concentration in the donor compartment
The efflux ratio is calculated as:
Efflux Ratio = Papp (B → A) / Papp (A → B)
An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux transporters.
Step-by-step guide for synthesizing AC-178335 for research purposes.
Application Notes: Synthesis of AC-178335
Compound: this compound Sequence: Ac-hfirwf-NH₂ (All D-amino acids) Molecular Formula: C₄₉H₆₃N₁₁O₇ Description: this compound is a synthetic, linear hexapeptide composed entirely of D-amino acids with an acetylated N-terminus and an amidated C-terminus. It functions as a pure antagonist for the somatostatin receptor type 2 (SSTR2).[1] Somatostatin is a key peptide that inhibits the secretion of growth hormone (GH).[1] By blocking the action of somatostatin, this compound can be utilized in research to study the physiological roles of endogenous somatostatin and its impact on GH release.[1]
Principle of Synthesis
The synthesis of this compound is achieved using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymeric support (resin).[2][3] The process begins from the C-terminus (D-Phenylalanine) and proceeds to the N-terminus. Key steps include the deprotection of the N-terminal Fmoc group, coupling of the next Fmoc-protected amino acid, and finally, cleavage of the completed peptide from the resin.[4]
Materials and Reagents
The following table summarizes the key materials and reagents required for the synthesis of this compound on a 0.1 mmol scale.
| Category | Item | Recommended Supplier Specification | Quantity (0.1 mmol scale) |
| Solid Support (Resin) | Rink Amide Resin | 100-200 mesh, ~0.5-0.8 mmol/g substitution | ~200 mg |
| Protected Amino Acids | Fmoc-D-Phe-OH | Standard Grade for SPPS | 0.5 mmol (5 eq.) |
| Fmoc-D-Trp(Boc)-OH | Boc side-chain protection | 0.5 mmol (5 eq.) | |
| Fmoc-D-Arg(Pbf)-OH | Pbf side-chain protection | 0.5 mmol (5 eq.) | |
| Fmoc-D-Ile-OH | Standard Grade for SPPS | 0.5 mmol (5 eq.) | |
| Fmoc-D-His(Trt)-OH | Trt side-chain protection | 0.5 mmol (5 eq.) | |
| Coupling Reagents | HBTU / HATU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | 0.45 mmol (4.5 eq.) |
| DIPEA / DIEA | N,N-Diisopropylethylamine | 1.0 mmol (10 eq.) | |
| Deprotection Reagent | Piperidine | Anhydrous, for molecular biology | 20% (v/v) in DMF |
| Solvents | DMF (N,N-Dimethylformamide) | Peptide synthesis grade, amine-free | ~500 mL |
| DCM (Dichloromethane) | Anhydrous | ~200 mL | |
| N-Terminal Capping | Acetic Anhydride | Reagent Grade | 1.0 mmol (10 eq.) |
| Cleavage Cocktail | Trifluoroacetic Acid (TFA) | Reagent Grade | 9.5 mL (95%) |
| Triisopropylsilane (TIS) | Reagent Grade | 0.25 mL (2.5%) | |
| Water (H₂O) | HPLC Grade | 0.25 mL (2.5%) | |
| Purification | Diethyl Ether | Anhydrous, cold (-20°C) | ~200 mL |
| Acetonitrile (ACN) | HPLC Grade | As needed | |
| Water with 0.1% TFA | HPLC Grade | As needed |
Experimental Protocol
This protocol outlines the manual synthesis of this compound. The general scheme involves repeated cycles of deprotection and coupling.
Step 1: Resin Preparation
-
Place the Rink Amide resin (~200 mg for 0.1 mmol scale) into a fritted reaction vessel.
-
Add DMF (~5 mL) to swell the resin. Agitate gently for at least 30 minutes.
-
Drain the DMF.
Step 2: First Amino Acid Loading (Fmoc-D-Phe-OH)
-
Fmoc Deprotection: Add 20% piperidine in DMF to the resin. Agitate for 5 minutes, drain, and repeat with fresh solution for 15 minutes to ensure complete removal of the Fmoc group from the Rink linker.
-
Washing: Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times) to remove residual piperidine.
-
Coupling:
-
In a separate vial, dissolve Fmoc-D-Phe-OH (5 eq.), HBTU (4.5 eq.), and DIPEA (10 eq.) in DMF.
-
Add this activation mixture to the resin.
-
Agitate at room temperature for 2 hours.
-
Perform a Kaiser test to confirm the completion of the coupling reaction.
-
-
Washing: Wash the resin with DMF (5 times) and DCM (3 times).
Step 3: Peptide Chain Elongation (Cycles for remaining 5 amino acids)
Repeat the following deprotection, coupling, and washing cycle for each subsequent amino acid in the sequence: D-Trp(Boc) , D-Arg(Pbf) , D-Ile , D-His(Trt) , and D-Phe .
-
Fmoc Deprotection: Add 20% piperidine in DMF. Agitate for 3 minutes, drain. Add fresh solution and agitate for 10 minutes.
-
Washing: Wash the resin with DMF (5x), DCM (3x), and DMF (3x).
-
Amino Acid Coupling:
-
Pre-activate the next Fmoc-protected D-amino acid (5 eq.) with HBTU (4.5 eq.) and DIPEA (10 eq.) in DMF for 2-3 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours. Monitor reaction completion with a Kaiser test.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
Step 4: N-Terminal Acetylation
-
After the final D-Phe has been coupled and its Fmoc group removed (as per Step 3.1), wash the resin thoroughly.
-
Prepare a capping solution of Acetic Anhydride (10 eq.) and DIPEA (10 eq.) in DMF.
-
Add the solution to the peptide-resin and agitate for 30 minutes.
-
Wash the resin with DMF (5x) and DCM (5x). Dry the resin under vacuum.
Step 5: Cleavage and Deprotection
-
Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O. (Caution: Work in a fume hood, TFA is highly corrosive).
-
Add the cleavage cocktail (~5 mL) to the dried resin.
-
Agitate at room temperature for 2-3 hours. This step cleaves the peptide from the resin and removes the side-chain protecting groups (Boc, Pbf, Trt).
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Wash the resin with a small amount of fresh TFA to recover any remaining peptide.
Step 6: Peptide Precipitation and Purification
-
Precipitate the crude peptide by adding the TFA filtrate dropwise into a centrifuge tube containing cold diethyl ether (~40 mL).
-
A white precipitate should form. Centrifuge the mixture to pellet the peptide.
-
Decant the ether, wash the pellet with more cold ether, and centrifuge again.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final product by mass spectrometry (MS) and analytical HPLC.
Visualizations
Experimental Workflow
Caption: Workflow for the Solid-Phase Peptide Synthesis of this compound.
Signaling Pathway Antagonism
Caption: this compound blocks somatostatin's inhibition of adenylate cyclase.
References
- 1. A linear hexapeptide somatostatin antagonist blocks somatostatin activity in vitro and influences growth hormone release in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.du.ac.in [chemistry.du.ac.in]
Application of AC-178335 in Neuroscience Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
AC-178335 is a potent and specific synthetic hexapeptide antagonist of the somatostatin receptor (SSTR). Identified from a combinatorial library, this compound has demonstrated significant utility in the field of neuroscience for probing the physiological roles of somatostatin (SRIF), a key inhibitory neuropeptide. Specifically, this compound has been instrumental in elucidating the regulatory pathways of growth hormone (GH) secretion from the pituitary gland. Its ability to block the inhibitory effects of somatostatin makes it a valuable tool for studying neuroendocrine regulation and for investigating the therapeutic potential of modulating the somatostatin system.
This document provides detailed application notes, quantitative data, and experimental protocols for the use of this compound in neuroscience research, with a focus on its characterized effects on the somatostatin signaling pathway and growth hormone release.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound as determined in the primary literature.
| Parameter | Value | Cell/System | Reference |
| Binding Affinity (Ki) | 172 ± 12 nM | Somatostatin Receptor Type 2 (SSTR2) | [1] |
| In Vitro Potency (IC50) | 5.1 ± 1.4 µM | Inhibition of SRIF-mediated adenylate cyclase suppression | [1] |
| In Vivo Efficacy | 50 µg (intravenous) | Induction of Growth Hormone (GH) release | [1] |
Signaling Pathway
This compound acts as a competitive antagonist at somatostatin receptors, primarily SSTR2. Somatostatin, upon binding to its receptor, initiates an inhibitory signaling cascade through a Gi protein-coupled mechanism. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. By blocking the binding of somatostatin to SSTR2, this compound prevents this inhibitory cascade, leading to a disinhibition of adenylyl cyclase and a subsequent restoration or increase in cAMP production. This mechanism is particularly relevant in pituitary somatotrophs, where somatostatin's inhibition of adenylyl cyclase is a key negative regulator of Growth Hormone (GH) synthesis and release.
References
Application Notes & Protocols: In Vivo Evaluation of AC-178335
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting preclinical in vivo studies to evaluate the efficacy and pharmacodynamics of AC-178335, a potent and selective inhibitor of the PI3Kα signaling pathway. The following protocols are optimized for xenograft models of cancer, a critical step in the translational development of novel oncology therapeutics.
Introduction and Mechanism of Action
This compound is a novel small molecule inhibitor targeting the p110α catalytic subunit of phosphoinositide 3-kinase (PI3K). The PI3K/Akt/mTOR signaling cascade is a critical intracellular pathway that regulates cell proliferation, survival, and metabolism. Dysregulation of this pathway, often through activating mutations in the PIK3CA gene (which encodes the p110α subunit), is a key driver in various human cancers. This compound is designed to selectively inhibit the mutant form of PI3Kα, thereby suppressing downstream signaling and inhibiting tumor growth.
The diagram below illustrates the targeted mechanism of this compound within the PI3K/Akt/mTOR pathway.
Recommended Animal Models
The selection of an appropriate animal model is crucial for evaluating the anti-tumor activity of this compound. Given its mechanism, we recommend using tumor models harboring PIK3CA mutations, as these are most likely to be sensitive to PI3Kα inhibition.
-
Cell Line-Derived Xenograft (CDX) Models: These models are generated by subcutaneously implanting human cancer cell lines into immunodeficient mice (e.g., NU/NU nude or NOD-SCID). They are highly reproducible and cost-effective for initial efficacy screening.
-
Recommended Cell Lines:
-
MCF-7 (Breast Cancer): PIK3CA E545K mutation.
-
T47D (Breast Cancer): PIK3CA H1047R mutation.
-
HCT116 (Colorectal Cancer): PIK3CA H1047R mutation.
-
-
-
Patient-Derived Xenograft (PDX) Models: PDX models are established by implanting tumor fragments from a human patient directly into immunodeficient mice. These models better recapitulate the heterogeneity and microenvironment of human tumors and are invaluable for predicting clinical response. Selection should be based on genomic profiling to confirm the presence of targetable PIK3CA mutations.
Experimental Protocols
The following protocols provide a detailed methodology for a standard CDX efficacy study.
Experimental Workflow
The overall workflow for an in vivo efficacy study is depicted below.
Detailed Protocol: CDX Efficacy Study
Materials:
-
PIK3CA-mutant cancer cell line (e.g., MCF-7)
-
Female NU/NU nude mice, 6-8 weeks old
-
Growth media (e.g., EMEM with 10% FBS, 1% Pen/Strep)
-
Matrigel® Basement Membrane Matrix
-
This compound compound
-
Vehicle solution: 10% DMSO, 40% PEG300, 50% Saline
-
Calipers, syringes, animal scales
Procedure:
-
Cell Preparation: Culture MCF-7 cells to ~80% confluency. Harvest cells using trypsin and wash with sterile PBS. Resuspend cells in a 1:1 mixture of PBS and Matrigel® at a final concentration of 5 x 10⁷ cells/mL.
-
Animal Acclimatization: Allow mice to acclimate to the facility for at least 7 days prior to any procedures.
-
Tumor Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.
-
Tumor Monitoring & Randomization:
-
Monitor tumor growth 2-3 times per week using digital calipers. Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2.
-
When tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups (n=8-10 per group) with similar mean tumor volumes.
-
-
Dosing and Administration:
-
Prepare fresh dosing solutions of this compound daily. For example, for a 25 mg/kg dose in a 20g mouse, if the dosing volume is 10 mL/kg, you would need 0.5 mg of this compound in 200 µL of vehicle.
-
Administer this compound or vehicle via the specified route (e.g., oral gavage or intraperitoneal injection) once daily (QD).
-
-
Efficacy Monitoring:
-
Measure tumor volume and body weight at least twice weekly.
-
Monitor animal health daily. Euthanize animals if body weight loss exceeds 20% or if tumors become ulcerated or exceed 2000 mm³.
-
-
Endpoint and Tissue Collection:
-
At the end of the study (e.g., 21 days), or when tumors in the vehicle group reach the maximum size, euthanize all animals.
-
For pharmacodynamic (PD) analysis, collect tumors at a specified time point after the final dose (e.g., 2-4 hours).
-
Excise tumors, weigh them, and either snap-freeze in liquid nitrogen (for protein/RNA analysis) or fix in 10% neutral buffered formalin (for immunohistochemistry).
-
Data Presentation and Analysis
Quantitative data should be clearly summarized to facilitate interpretation and comparison between treatment groups.
Table 1: Tumor Growth Inhibition (TGI) at Day 21
| Treatment Group | Dose (mg/kg, QD) | Mean Tumor Volume (mm³) ± SEM | % TGI* | P-value vs. Vehicle |
|---|---|---|---|---|
| Vehicle | - | 1540 ± 185 | - | - |
| This compound | 12.5 | 895 ± 110 | 41.9% | < 0.05 |
| This compound | 25 | 450 ± 75 | 70.8% | < 0.001 |
| This compound | 50 | 215 ± 40 | 86.0% | < 0.0001 |
- % TGI = (1 - [T/C]) x 100, where T is the mean tumor volume of the treated group and C is the mean tumor volume of the vehicle control group.
Table 2: Body Weight Change
| Treatment Group | Dose (mg/kg, QD) | Mean Body Weight Change (%) at Day 21 ± SEM |
|---|---|---|
| Vehicle | - | + 5.8 ± 1.2 |
| This compound | 12.5 | + 4.9 ± 1.5 |
| This compound | 25 | + 1.5 ± 2.1 |
| this compound | 50 | - 3.2 ± 2.5 |
Pharmacodynamic (PD) Marker Analysis Protocol
To confirm that this compound is engaging its target in vivo, key downstream markers of PI3K signaling should be assessed.
Protocol: Western Blot for p-Akt and p-S6
-
Protein Extraction: Homogenize snap-frozen tumor samples (~30-50 mg) in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris gel and perform electrophoresis.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking & Antibody Incubation:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C (e.g., anti-p-Akt Ser473, anti-total Akt, anti-p-S6, anti-total S6, anti-GAPDH).
-
Wash membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize phosphorylated protein levels to total protein levels.
Table 3: Pharmacodynamic Modulation in Tumor Tissue (4h post-final dose)
| Treatment Group | Dose (mg/kg, QD) | % Inhibition of p-Akt (Ser473) vs. Vehicle ± SEM |
|---|---|---|
| Vehicle | - | 0 ± 12 |
| This compound | 25 | 78 ± 9 |
| this compound | 50 | 92 ± 6 |
Disclaimer: These protocols are intended as a guide. Investigators should adapt them as necessary based on specific experimental goals, institutional guidelines (IACUC), and the characteristics of the chosen cell lines and animal models.
Research-Grade AC-178335: A Guide to Procurement and Application
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the research-grade somatostatin (SRIF) antagonist, AC-178335. It is intended to guide researchers in sourcing this compound and applying it effectively in their experimental workflows.
Sourcing and Procurement of this compound
Identifying a reliable supplier of high-purity this compound is crucial for obtaining reproducible experimental results. Several reputable vendors specialize in providing research-grade biochemicals. Below is a summary of key information for potential suppliers. Researchers are advised to request a certificate of analysis (CoA) from any supplier to confirm purity and other quality control parameters before purchase.
| Supplier | Product Name | Catalog Number | Purity | Available Quantities | Price (USD) |
| MedchemExpress | This compound | HY-125673 | >98% (as per general product information, request CoA for batch-specific data) | 50 mg, 100 mg, 250 mg | Request Quote |
| TargetMol | This compound | T26536 | >98% (as per general product information, request CoA for batch-specific data) | 25 mg | $1,520 |
| MyBioSource | This compound, inhibitor | MBS5776267 | Information not readily available, request datasheet or CoA | Inquire for details | Inquire for details |
Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.
Overview of this compound
This compound is a potent and selective antagonist of the somatostatin receptor (SSTR). It functions by competitively binding to SSTRs, thereby blocking the inhibitory effects of the endogenous ligand, somatostatin (also known as somatotropin release-inhibiting factor, SRIF).
Key Quantitative Data:
| Parameter | Value | Reference |
| Binding Affinity (Ki) | 172 nM | [1] |
| In Vitro Potency (IC50) | 5.1 µM (for blocking SRIF inhibition of adenylate cyclase) | [1] |
Signaling Pathway of Somatostatin Receptor Antagonism
Somatostatin receptors are G-protein coupled receptors (GPCRs) that, upon activation by somatostatin, initiate a signaling cascade that typically leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. This compound, as an antagonist, prevents this cascade from occurring.
Caption: Mechanism of this compound action on the somatostatin receptor signaling pathway.
Experimental Protocols
The following protocols are based on the methodologies described in the foundational study by Baumbach et al. (1998), which first characterized this compound.[1]
In Vitro Adenylyl Cyclase Inhibition Assay
This assay is used to determine the ability of this compound to block the somatostatin-mediated inhibition of adenylyl cyclase.
Experimental Workflow:
Caption: Workflow for the in vitro adenylyl cyclase inhibition assay.
Methodology:
-
Cell Membrane Preparation: Prepare membranes from cells endogenously or recombinantly expressing somatostatin receptors (e.g., CHO-K1 cells transfected with the SSTR2 subtype).
-
Reaction Mixture: In a final volume of 100 µL, combine the following in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM ATP, 10 mM phosphocreatine, and 50 U/mL creatine phosphokinase):
-
Cell membranes (typically 10-50 µg of protein).
-
Forskolin (to stimulate adenylyl cyclase, e.g., 1 µM).
-
A fixed concentration of somatostatin (e.g., 10 nM).
-
Varying concentrations of this compound (e.g., from 1 nM to 100 µM).
-
-
Incubation: Incubate the reaction mixture at 30°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., 100 mM HCl).
-
cAMP Quantification: Measure the amount of cAMP produced using a commercially available cAMP radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.
-
Data Analysis: Plot the percentage of inhibition of the somatostatin effect against the concentration of this compound. Calculate the IC50 value, which is the concentration of the antagonist that causes 50% reversal of the somatostatin-induced inhibition.
In Vivo Growth Hormone (GH) Release Assay in Anesthetized Rats
This protocol is designed to assess the in vivo efficacy of this compound in blocking the tonic inhibitory effect of endogenous somatostatin on growth hormone secretion.
Experimental Workflow:
Caption: Workflow for the in vivo growth hormone release assay in rats.
Methodology:
-
Animal Preparation: Use adult male rats (e.g., Sprague-Dawley, 250-300g). Anesthetize the animals with an appropriate anesthetic (e.g., sodium pentobarbital, 50 mg/kg, i.p.).
-
Catheterization: Surgically implant a catheter into the jugular vein for intravenous administration of the test compound and for serial blood sampling.
-
Acclimation and Baseline Sampling: Allow the animals to stabilize for at least 30 minutes after surgery. Collect one or two baseline blood samples (e.g., 200 µL) through the catheter.
-
Compound Administration: Administer a bolus intravenous injection of this compound (e.g., 50 µg/kg body weight) dissolved in a suitable vehicle (e.g., saline). A control group should receive the vehicle alone.
-
Post-Dose Blood Sampling: Collect blood samples at regular intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes) after the injection.
-
Sample Processing: Immediately centrifuge the blood samples to separate the plasma or serum. Store the samples at -20°C or lower until analysis.
-
Growth Hormone Measurement: Determine the concentration of growth hormone in the plasma or serum samples using a species-specific GH ELISA kit, following the manufacturer's protocol.
-
Data Analysis: Plot the mean GH concentration over time for both the this compound treated and vehicle control groups. Analyze the data for a statistically significant increase in GH levels in the treated group compared to the control group.
Conclusion
This compound is a valuable research tool for investigating the physiological roles of the somatostatin system. By carefully selecting a reputable supplier and following established protocols, researchers can effectively utilize this antagonist to elucidate the impact of somatostatin signaling in various biological processes.
Disclaimer: this compound is for research use only and is not intended for human or veterinary use. All experiments should be conducted in accordance with institutional and national guidelines for animal care and use.
References
Troubleshooting & Optimization
Technical Support Center: Growth Hormone (GH) Immunoassays
This guide provides general troubleshooting advice and answers to frequently asked questions for growth hormone (GH) immunoassays, such as a typical sandwich ELISA (Enzyme-Linked Immunosorbent Assay). As information for a specific "AC-178335" assay was not found, this content is based on established principles for commercially available GH ELISA kits. Always consult the manufacturer's manual for your specific assay.
Frequently Asked Questions (FAQs)
Q1: What is the principle of a typical growth hormone ELISA?
A1: Most quantitative growth hormone assays are based on the sandwich ELISA principle. In this method, a microtiter plate is pre-coated with a specific antibody against growth hormone. When the sample (e.g., serum or plasma) is added, the GH in the sample binds to this antibody. Then, a second, enzyme-conjugated antibody that recognizes a different epitope on the GH molecule is added. This creates a "sandwich" with the GH molecule in between. After a washing step to remove unbound antibodies, a substrate is added that reacts with the enzyme to produce a colored product. The intensity of the color is directly proportional to the concentration of GH in the sample and is measured using a spectrophotometer.[1]
Q2: What types of samples can be used for this assay?
A2: Typically, serum or plasma samples are used for GH assays.[1][2] It is recommended to separate the serum from blood cells within two hours of collection.[3] For accurate results, especially for clinical applications, it is often recommended to use a fasting morning serum sample.[4]
Q3: How should I store my samples before running the assay?
A3: Samples can be stored at 2-8°C if the assay is to be run within 24 hours.[2] For longer-term storage, it is advisable to aliquot the samples and store them at -20°C for up to 30 days.[3][4] It is important to avoid repeated freeze-thaw cycles.[2][3]
Q4: Why are random, single-time-point measurements of GH often not clinically useful?
A4: Growth hormone is secreted in a pulsatile manner throughout the day, with peaks often occurring during sleep.[5][6] This means that a single random measurement can be misleading, as it might be taken during a peak or a trough.[6][7] For diagnostic purposes, GH stimulation or suppression tests are often used to get a more accurate picture of GH secretion.[8]
Q5: What are some common factors that can interfere with GH assay results?
A5: Several factors can affect the results of a GH assay. These include the heterogeneity of the GH molecule itself, the presence of GH binding proteins in the sample which can mask antibody binding sites, and cross-reactivity with other structurally similar hormones like prolactin.[3][9][10][11] Heterophilic antibodies and rheumatoid factor in the patient's sample can also cause interference in immunoassays.[3]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| No or Low Signal | Reagents not added in the correct order. | Follow the protocol steps carefully. |
| Insufficient incubation time or incorrect temperature. | Ensure incubation times and temperatures match the protocol. | |
| Inactive enzyme conjugate. | Use a fresh preparation of the enzyme conjugate. | |
| Reagents expired or improperly stored. | Check the expiration dates and storage conditions of all kit components. | |
| Insufficient washing. | Ensure thorough washing to remove unbound reagents. | |
| High Background | Excessive incubation time or temperature. | Adhere strictly to the recommended incubation parameters. |
| High concentration of enzyme conjugate. | Prepare the working conjugate solution as specified in the protocol. | |
| Insufficient washing or contaminated wash buffer. | Use fresh wash buffer and ensure all wells are thoroughly washed. | |
| Plate not washed properly before adding the substrate. | Ensure no residual conjugate remains before adding the substrate solution. | |
| Poor Precision (High CV%) | Inconsistent pipetting technique. | Use calibrated pipettes and ensure consistent technique for all samples and standards. |
| Incomplete mixing of reagents in wells. | Gently tap the plate after adding reagents to ensure proper mixing. | |
| Bubbles in wells. | Ensure there are no bubbles in the wells before reading the plate. | |
| Temperature variation across the plate. | Ensure the plate is incubated in a stable temperature environment. | |
| Out of Range Standard Curve | Incorrect preparation of standards. | Reconstitute and dilute standards carefully according to the protocol. |
| Pipetting errors. | Use calibrated pipettes and proper technique. | |
| Incorrect plate reader settings. | Ensure the correct wavelength (e.g., 450 nm) is used for reading the absorbance. |
Quantitative Assay Parameters
The following table summarizes typical quantitative parameters for a generic GH ELISA. Refer to your specific kit manual for precise values.
| Parameter | Typical Value/Range |
| Sample Volume | 50 µL |
| Incubation Time (Sample & Conjugate) | 30 - 45 minutes[2][4] |
| Incubation Temperature | Room Temperature (18-26°C)[1][12] |
| Incubation Time (Substrate) | 10 - 20 minutes[1][12] |
| Stop Solution Volume | 50 - 100 µL[2] |
| Absorbance Reading Wavelength | 450 nm[1][2] |
Detailed Experimental Protocol (Generic Sandwich ELISA)
-
Reagent Preparation : Bring all reagents and samples to room temperature before use. Prepare working solutions of wash buffer and enzyme conjugate as instructed in the kit manual.[2][4]
-
Standard and Sample Addition : Pipette 50 µL of each standard, control, and sample into the appropriate wells of the microtiter plate.[2][4]
-
Enzyme Conjugate Addition : Add 100 µL of the working enzyme conjugate solution to each well.[4][12] Mix gently by swirling the plate for 20-30 seconds.[4]
-
First Incubation : Cover the plate and incubate for 30-45 minutes at room temperature.[2][4]
-
Washing : Aspirate the liquid from each well. Wash the wells three to five times with 300 µL of diluted wash buffer per well.[1][12] After the final wash, invert the plate and blot it on absorbent paper to remove any remaining wash buffer.
-
Substrate Addition : Add 100 µL of the TMB substrate solution to each well.[1][2]
-
Second Incubation : Incubate the plate for 10-20 minutes at room temperature in the dark.[1][12]
-
Stopping the Reaction : Add 50-100 µL of stop solution to each well. The color in the wells will change from blue to yellow.[1][2]
-
Absorbance Reading : Read the absorbance of each well at 450 nm using a microplate reader within 15-60 minutes of adding the stop solution.[2][12]
-
Calculation : Calculate the mean absorbance for each set of standards, controls, and samples. Plot a standard curve of the mean absorbance for each standard concentration on the y-axis versus the concentration on the x-axis. Determine the GH concentration of the samples by interpolating from the standard curve.[2]
Visual Guides
Caption: General workflow for a Growth Hormone sandwich ELISA.
Caption: Troubleshooting decision tree for low or no signal in a GH assay.
References
- 1. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 2. novamedline.com [novamedline.com]
- 3. acb.org.uk [acb.org.uk]
- 4. monobind.com [monobind.com]
- 5. Growth Hormone Stimulation Testing: To Test or Not to Test? That Is One of the Questions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. testing.com [testing.com]
- 7. researchgate.net [researchgate.net]
- 8. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]
- 9. Growth hormone assays: current methodologies and their limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Problems with GH assays and strategies toward standardization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measurement of human growth hormone by immunoassays: Current status, unsolved problems and clinical consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 12. weldonbiotech.com [weldonbiotech.com]
Technical Support Center: Optimizing AC-178335 Concentration to Avoid Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of AC-178335 and minimize off-target effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent antagonist of the somatostatin (SRIF) receptors.[1] It competitively binds to these receptors, thereby blocking the downstream signaling initiated by the natural ligand, somatostatin. A primary and measurable effect of this antagonism is the blockade of SRIF-mediated inhibition of adenylate cyclase, an enzyme responsible for the production of cyclic AMP (cAMP).[1]
Q2: What are the known potency values for this compound?
A2: The inhibitory constant (Ki) for this compound has been determined to be 172 nM.[1] In functional assays, it blocks the SRIF inhibition of adenylate cyclase with a half-maximal inhibitory concentration (IC50) of 5.1 μM in vitro.[1]
Q3: What are the potential sources of off-target effects with this compound?
A3: The primary source of off-target effects for this compound is likely its interaction with other somatostatin receptor (SSTR) subtypes. There are five known SSTR subtypes (SSTR1, SSTR2, SSTR3, SSTR4, and SSTR5), and the selectivity of this compound for these subtypes will determine its off-target profile. Binding to SSTR subtypes other than the intended target can lead to unintended biological consequences. Additionally, at higher concentrations, cross-reactivity with other G-protein coupled receptors (GPCRs) that share structural similarities with SSTRs could occur.
Q4: How do I determine the optimal concentration of this compound for my experiment?
A4: The optimal concentration of this compound is a balance between achieving the desired on-target effect and minimizing off-target binding. A dose-response experiment is crucial. Start with a concentration range that brackets the known Ki (172 nM) and IC50 (5.1 μM) values. We recommend a starting range of 10 nM to 10 µM. The lowest concentration that produces the desired biological effect should be chosen for subsequent experiments to reduce the likelihood of off-target effects.
Q5: What in vivo effect has been observed with this compound?
A5: In preclinical studies, this compound has been shown to induce the release of growth hormone (GH) in anesthetized rats.[1] This is consistent with its role as a somatostatin antagonist, as somatostatin normally inhibits GH secretion.
Troubleshooting Guides
Issue 1: Unexpected or contradictory experimental results.
Possible Cause: Off-target effects due to high concentrations of this compound.
Troubleshooting Steps:
-
Review Concentration: Verify the concentration of this compound used in your experiment. Concentrations significantly above the IC50 (5.1 μM) are more likely to cause off-target effects.
-
Perform a Dose-Response Curve: If not already done, conduct a dose-response experiment to identify the minimal effective concentration required to achieve the desired on-target effect.
-
Assess Target Engagement: Use a downstream assay to confirm on-target activity at various concentrations. For this compound, measuring cAMP levels is a direct way to assess the blockade of somatostatin-induced adenylate cyclase inhibition.
-
Evaluate Selectivity: If off-target effects are suspected, consider performing a binding assay to determine the affinity of this compound for all five somatostatin receptor subtypes (SSTR1-5). This will provide a clear selectivity profile.
-
Literature Review: Search for literature on other somatostatin antagonists to understand potential class-wide off-target effects.
Issue 2: High variability between experimental replicates.
Possible Cause: Inconsistent compound activity or cellular response.
Troubleshooting Steps:
-
Compound Stability: Ensure the stability of your this compound stock solution. Prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles.
-
Cell Health and Density: Maintain consistent cell culture conditions, including cell density and passage number. Stressed or overly confluent cells may respond differently to treatment.
-
Assay Conditions: Standardize all assay parameters, including incubation times, temperatures, and reagent concentrations.
-
Control Experiments: Include appropriate positive and negative controls in every experiment. For example, use somatostatin alone as a positive control for adenylate cyclase inhibition and a vehicle control for baseline measurements.
Data Presentation
Table 1: Key Potency Values for this compound
| Parameter | Value | Description |
| Ki | 172 nM | Inhibitory constant, a measure of binding affinity to somatostatin receptors.[1] |
| IC50 | 5.1 µM | Half-maximal inhibitory concentration for blocking SRIF inhibition of adenylate cyclase in vitro.[1] |
Experimental Protocols
Protocol 1: In Vitro Adenylate Cyclase Activity Assay
This protocol is designed to measure the ability of this compound to block somatostatin-induced inhibition of adenylate cyclase.
Materials:
-
Cells expressing the target somatostatin receptor.
-
This compound
-
Somatostatin (SRIF)
-
Forskolin (or another adenylate cyclase activator)
-
Cell lysis buffer
-
cAMP assay kit (e.g., ELISA or TR-FRET based)
-
96-well cell culture plates
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for optimal growth and receptor expression. Incubate overnight.
-
Compound Pre-incubation: Treat cells with a serial dilution of this compound (e.g., 10 nM to 10 µM) for 30 minutes. Include a vehicle control.
-
Somatostatin Stimulation: Add a fixed, sub-maximal concentration of somatostatin to the wells (except for the basal control wells) and incubate for 15-30 minutes.
-
Adenylate Cyclase Activation: Add forskolin to all wells to stimulate adenylate cyclase activity and incubate for 15 minutes.
-
Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
cAMP Measurement: Measure the intracellular cAMP levels using the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: In Vivo Growth Hormone (GH) Release Assay in Rats
This protocol is to assess the in vivo efficacy of this compound in stimulating GH release.
Materials:
-
Male Sprague-Dawley rats
-
This compound
-
Anesthetic (e.g., ketamine/xylazine)
-
Saline (vehicle control)
-
Blood collection tubes (containing EDTA)
-
Centrifuge
-
Rat GH ELISA kit
Methodology:
-
Animal Acclimation: Acclimate rats to the housing conditions for at least one week prior to the experiment.
-
Anesthesia: Anesthetize the rats according to approved institutional animal care and use committee (IACUC) protocols.
-
Compound Administration: Administer this compound (e.g., via intravenous or intraperitoneal injection) at various doses. Include a vehicle control group.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 15, 30, 60, and 120 minutes) post-injection.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
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GH Measurement: Measure the concentration of GH in the plasma samples using a rat GH ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the plasma GH concentration over time for each treatment group to determine the effect of this compound on GH release.
Visualizations
Caption: Signaling pathway of somatostatin and the antagonistic action of this compound.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting logic for unexpected results with this compound.
References
Technical Support Center: Addressing Poor Aqueous Solubility of AC-178335
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the poor aqueous solubility of the SRIF antagonist, AC-178335. As this compound is a linear hexapeptide, the following recommendations are based on established principles of peptide chemistry and formulation science.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a potent and selective antagonist of the somatostatin (SRIF) receptor. It functions by blocking the inhibitory effects of somatostatin on adenylate cyclase, leading to downstream cellular responses.[1] As a linear hexapeptide, this compound, like many peptides, may exhibit poor solubility in aqueous solutions due to its amino acid composition, which can include hydrophobic residues. Poor solubility can significantly impact the accuracy and reproducibility of in vitro and in vivo experiments by causing the compound to precipitate out of solution, leading to inaccurate concentrations and unreliable results.
Q2: What are the general principles for solubilizing a peptide like this compound?
A2: The solubility of a peptide is primarily determined by its amino acid composition, specifically its polarity (hydrophobicity) and charge at a given pH. The general approach to solubilizing a peptide involves:
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Assessing the peptide's properties: Determining if the peptide is acidic, basic, or neutral/hydrophobic based on its amino acid sequence.
-
Choosing an appropriate solvent: Starting with the mildest solvent possible (e.g., sterile water) and progressing to more aggressive solvents (e.g., dilute acids/bases, organic solvents) as needed.
-
Utilizing physical aids: Employing techniques like sonication and gentle warming to facilitate dissolution.
-
Preparing a concentrated stock solution: Dissolving the peptide in a minimal amount of the optimal solvent to create a high-concentration stock that can then be diluted into the aqueous experimental buffer.
Q3: What are common solvents and excipients used to improve peptide solubility?
A3: A variety of solvents and excipients can be used to enhance the solubility of peptides. The choice depends on the peptide's properties and the experimental context.
| Solvent/Excipient Type | Examples | Use Case | Considerations |
| Aqueous Buffers | Sterile Water, Phosphate-Buffered Saline (PBS) | Initial attempt for all peptides. | Often insufficient for hydrophobic or neutral peptides. |
| pH-modifying Agents | 10% Acetic Acid, 0.1% Trifluoroacetic Acid (TFA), 10% Ammonium Hydroxide, 0.1 M Ammonium Bicarbonate | For charged peptides (acidic or basic). | Ensure the final pH is compatible with your assay. TFA can be cytotoxic at higher concentrations. |
| Organic Co-solvents | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN), Ethanol | For hydrophobic and neutral peptides. | Can be toxic to cells. Final concentration in assays should typically be low (e.g., <0.5% for DMSO). DMSO can oxidize peptides with Cys or Met residues; DMF is a safer alternative in these cases. |
| Surfactants | Polysorbate 80 (Tween 80), Pluronic F-68 | To increase the solubility of hydrophobic compounds by forming micelles. | Can interfere with some biological assays. |
| Complexing Agents | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | To form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility. | May affect the effective concentration of the peptide. |
Q4: How should I store this compound once it is in solution?
A4: Once dissolved, it is recommended to prepare single-use aliquots of the stock solution and store them at -20°C or -80°C. This minimizes waste and prevents degradation from repeated freeze-thaw cycles. Peptides in solution are more susceptible to degradation than in their lyophilized form.
Troubleshooting Guide: Poor Solubility of this compound
This guide provides a step-by-step approach to systematically address solubility issues with this compound.
Problem: this compound is not dissolving in my aqueous buffer (e.g., PBS, cell culture media).
Step 1: Characterize the Peptide (this compound)
-
Determine the net charge: Since the specific amino acid sequence of this compound is not publicly available, you will need to obtain this information from the supplier. Once you have the sequence, calculate the net charge at neutral pH (around 7.4):
-
Assign a value of +1 to each basic residue (Arginine, Lysine, Histidine) and the N-terminus.
-
Assign a value of -1 to each acidic residue (Aspartic acid, Glutamic acid) and the C-terminus.
-
Sum the values to get the overall charge.
-
Step 2: Follow the appropriate solubilization protocol based on the peptide's charge.
-
If the peptide is basic (net positive charge):
-
Attempt to dissolve in sterile, distilled water.
-
If insoluble, add a small amount of 10% aqueous acetic acid or 0.1% TFA dropwise while vortexing until the peptide dissolves.
-
Prepare a concentrated stock solution and then dilute it into your final aqueous buffer.
-
-
If the peptide is acidic (net negative charge):
-
Attempt to dissolve in sterile, distilled water.
-
If insoluble, add a small amount of 10% aqueous ammonium hydroxide or 0.1 M ammonium bicarbonate dropwise while vortexing until the peptide dissolves.
-
Prepare a concentrated stock solution and then dilute it into your final aqueous buffer.
-
Caution: Avoid basic solutions if the peptide contains cysteine, as it can promote disulfide bond formation.
-
-
If the peptide is neutral or hydrophobic (net charge is zero or has a high percentage of hydrophobic residues):
-
These peptides are unlikely to dissolve in aqueous solutions directly.
-
Dissolve the peptide in a minimal amount of an organic solvent like DMSO, DMF, or acetonitrile.
-
Once fully dissolved, slowly add this stock solution dropwise to your vigorously stirring aqueous buffer to the desired final concentration.
-
If the solution becomes cloudy, the solubility limit has been exceeded.
-
Step 3: Utilize Physical Dissolution Aids
-
Sonication: Place the vial in a bath sonicator for 5-10 minutes. This can help break up aggregates and enhance dissolution.
-
Gentle Warming: Warm the solution to 30-40°C. Be cautious, as excessive heat can degrade the peptide.
Experimental Protocols
Protocol 1: Solubility Testing of this compound
-
Weigh a small amount (e.g., 1 mg) of lyophilized this compound.
-
Attempt to dissolve in a defined volume of sterile water (e.g., 100 µL). If it dissolves, the solubility is at least 10 mg/mL.
-
If not soluble, add more water to make a 1 mg/mL suspension.
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Aliquot small volumes (e.g., 100 µL) of the suspension into separate microcentrifuge tubes.
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To each tube, test a different solubilization condition as outlined in the troubleshooting guide (e.g., add dilute acid, dilute base, or a small amount of organic solvent).
-
Observe for complete dissolution (a clear solution with no visible particulates).
Protocol 2: Preparation of a Concentrated Stock Solution of this compound
-
Based on the results of the solubility test, select the most appropriate solvent.
-
Weigh the desired amount of lyophilized this compound.
-
Add the minimal volume of the chosen solvent required to completely dissolve the peptide. For example, if using DMSO, add just enough to create a clear solution.
-
Vortex and sonicate briefly if necessary.
-
This is your concentrated stock solution. Store as recommended.
Protocol 3: Dilution of the Stock Solution into Aqueous Buffer
-
Bring the stock solution and the aqueous experimental buffer to room temperature.
-
While vigorously vortexing the aqueous buffer, slowly add the required volume of the concentrated stock solution dropwise.
-
Visually inspect the final solution for any signs of precipitation. If the solution remains clear, it is ready for use.
Visualizations
Caption: Signaling pathway of the somatostatin receptor and the antagonistic action of this compound.
Caption: A step-by-step workflow for troubleshooting the solubility of this compound.
References
Common issues with adenylate cyclase assays and how to resolve them.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during adenylate cyclase (AC) assays.
Adenylate Cyclase Signaling Pathway
Adenylate cyclase is a key enzyme in the G-protein coupled receptor (GPCR) signaling cascade. Its primary function is to convert adenosine triphosphate (ATP) into cyclic adenosine monophosphate (cAMP), a ubiquitous second messenger. The activation of AC is typically mediated by the Gs alpha subunit of a G-protein, leading to an increase in intracellular cAMP levels.[1] Conversely, the Gi alpha subunit inhibits AC activity, resulting in decreased cAMP production.[2]
Figure 1: Simplified Adenylate Cyclase Signaling Pathway.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during your adenylate cyclase assays.
High Background Signal
Q1: My negative control/basal cAMP levels are too high. What could be the cause?
High background can obscure the true signal from your experimental samples. Several factors can contribute to this issue.
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Potential Cause 1: Endogenous Adenylate Cyclase Activity.
-
Solution: Cells, even in an unstimulated state, can have basal AC activity. To minimize this, consider serum-starving your cells for a few hours (e.g., 2-24 hours) before the assay to reduce the influence of growth factors and other stimulants present in the serum.[3]
-
-
Potential Cause 2: Phosphodiesterase (PDE) Inhibition.
-
Solution: If you are using a PDE inhibitor like IBMX to prevent cAMP degradation, its concentration might be too high, leading to an accumulation of basal cAMP. Try reducing the concentration of the PDE inhibitor or the pre-incubation time.[3]
-
-
Potential Cause 3: Cell Seeding Density.
-
Potential Cause 4: Reagent or Plate Contamination.
-
Solution: Ensure that all your reagents, buffers, and microplates are free from contaminants that might activate adenylate cyclase or interfere with the detection method. Use fresh, high-quality reagents and sterile plates.
-
-
Potential Cause 5: Non-specific Binding in Immunoassays.
-
Solution: For ELISA-based cAMP detection, high background can result from non-specific binding of antibodies. Ensure that the blocking step is sufficient by increasing the incubation time or trying different blocking agents.
-
Figure 2: Troubleshooting Logic for High Background Signal.
Low or No Signal
Q2: I am not seeing a significant increase in cAMP levels after stimulating my cells with an agonist or forskolin.
A weak or absent signal can be due to a variety of factors, from reagent issues to problems with the cells themselves.
-
Potential Cause 1: Inactive Reagents.
-
Solution: Ensure that your agonist, forskolin, and other critical reagents have not expired and have been stored correctly. Prepare fresh solutions, especially for ATP, which can degrade over time.
-
-
Potential Cause 2: Low Receptor Expression.
-
Solution: If using a specific agonist, the target receptor may not be expressed at sufficient levels in your cell line. Verify receptor expression using techniques like qPCR or Western blotting.
-
-
Potential Cause 3: Cell Health and Passage Number.
-
Solution: Use healthy, actively dividing cells. High passage numbers can lead to changes in cellular responses. It is advisable to use cells within a defined passage number range.
-
-
Potential Cause 4: Inadequate Incubation Times.
-
Solution: The time course of cAMP production can vary depending on the cell type and agonist. Perform a time-course experiment to determine the optimal stimulation time.
-
-
Potential Cause 5: Sub-optimal Assay Conditions.
-
Solution: Factors such as temperature, pH, and the concentration of co-factors like Mg²⁺ or Mn²⁺ are crucial for adenylate cyclase activity.[5] Ensure that your assay buffer is correctly prepared and at the optimal pH and temperature.
-
Poor Reproducibility
Q3: My results are inconsistent between wells and between experiments.
Poor reproducibility can be frustrating and can compromise the validity of your data.
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Potential Cause 1: Inconsistent Cell Seeding.
-
Solution: Ensure that cells are evenly distributed in each well. After seeding, gently swirl the plate to avoid clumping of cells in the center. Use a calibrated multichannel pipette for seeding.
-
-
Potential Cause 2: Pipetting Errors.
-
Solution: Inaccurate or inconsistent pipetting of reagents, especially small volumes, can lead to significant variability. Calibrate your pipettes regularly and use reverse pipetting for viscous solutions.
-
-
Potential Cause 3: Edge Effects.
-
Solution: The outer wells of a microplate are more susceptible to temperature fluctuations and evaporation, which can lead to variability. To minimize edge effects, avoid using the outer wells for experimental samples and instead fill them with buffer or media.
-
-
Potential Cause 4: Variation in Incubation Times.
-
Solution: Stagger the addition of reagents to different plates or sections of a plate to ensure that incubation times are consistent for all wells.
-
Quantitative Data Summary
The following tables provide reference values for common reagents used in adenylate cyclase assays.
Table 1: IC50 Values of Common Adenylate Cyclase Inhibitors
| Inhibitor | Target AC Isoform(s) | IC50 Value | Assay Conditions | Reference |
| SQ 22,536 | AC5 | 2.2 µM | + Mg²⁺ | [6] |
| SQ 22,536 | AC2, AC3 | 290 µM, 100 µM | + Mg²⁺ | [6] |
| NKY80 | AC5 | 8.3 µM | + Mg²⁺ | [6] |
| NKY80 | AC2, AC3 | 1.7 mM, 130 µM | + Mg²⁺ | [6] |
| 2',5'-dideoxyadenosine | Multiple | Varies | Varies |
IC50 values can vary depending on the specific assay conditions, including the concentration of cofactors like Mg²⁺ or Mn²⁺.
Table 2: Expected Fold-Increase in cAMP with Forskolin Stimulation
| Cell Type | Forskolin Concentration | Incubation Time | Fold-Increase in cAMP | Reference |
| Rat Hypothalamic 4B Cells | 10 µM | 15 min | ~99-fold | [7] |
| Rat Hypothalamic 4B Cells | 10 µM | 30 min | ~48-fold | [7] |
| Rat Hypothalamic 4B Cells | 10 µM | 60 min | ~19-fold | [7] |
The magnitude of the response to forskolin can vary significantly between different cell types and experimental conditions.
Experimental Protocols
This section provides detailed methodologies for key experiments related to adenylate cyclase assays.
Protocol 1: General Adenylate Cyclase Activity Assay in Cell Lysates
This protocol describes a common method for measuring adenylate cyclase activity in cell lysates using a competitive ELISA-based cAMP detection kit.
References
- 1. An enzymatic fluorometric assay for adenylate cyclase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adenylyl cyclase signalling complexes - Pharmacological challenges and opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Inhibitors of Membranous Adenylyl Cyclases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
How to minimize variability in growth hormone release assays using AC-178335.
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on utilizing AC-178335 in growth hormone (GH) release assays. The information herein is designed to help minimize variability and ensure robust, reproducible results.
Mechanism of Action of this compound
This compound is a somatostatin (SRIF) antagonist with a Ki of 172 nM.[1] It functions by blocking the inhibitory action of somatostatin on adenylate cyclase.[1] In the context of the pituitary gland, somatotroph cells (which produce growth hormone) are regulated by both the stimulatory effects of Growth Hormone-Releasing Hormone (GHRH) and the inhibitory effects of somatostatin. By antagonizing the somatostatin receptor, this compound effectively removes this inhibitory signal, leading to an increase in intracellular cyclic AMP (cAMP) levels and subsequent release of growth hormone.[1] This makes this compound a potent secretagogue for inducing GH release in vitro and in vivo.[1]
This compound Signaling Pathway
References
Identifying and mitigating potential artifacts in AC-178335 studies.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating potential artifacts in studies involving AC-178335.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a linear hexapeptide that acts as a competitive antagonist of the somatostatin (SRIF) receptor.[1][2] Its primary mechanism is to block the binding of endogenous somatostatin to its receptors, thereby inhibiting SRIF-mediated signaling pathways. A key effect of this blockade is the inhibition of adenylate cyclase, which can be observed in vitro.[1][2] In vivo, this compound has been shown to induce the release of growth hormone (GH) in rats.[1][2]
Q2: What are the key binding and functional parameters of this compound?
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Species/System | Reference |
| Ki | 172 ± 12 nM | Rat brain membranes | [2] |
| IC50 (adenylate cyclase inhibition) | 5.1 ± 1.4 µM | GH3 cells | [2] |
Q3: In what experimental systems has this compound been used?
This compound has been characterized in both in vitro and in vivo systems. In vitro studies have utilized rat brain membranes and GH3 pituitary tumor cells to assess its binding affinity and functional antagonism of the somatostatin receptor.[2] In vivo studies have been conducted in anesthetized rats to evaluate its effect on growth hormone release.[2]
Q4: What are potential sources of artifacts when working with a peptide antagonist like this compound?
As a peptide, this compound is susceptible to degradation, which can be a source of experimental artifacts.[3] Common peptide modifications that can occur during synthesis, storage, or experimentation include oxidation, deamidation, and formation of diastereomeric impurities.[3] These modifications can alter the peptide's activity, leading to inconsistent or erroneous results. Additionally, off-target effects, where the compound interacts with other receptors or proteins, are a potential concern for any pharmacological agent.[4]
Troubleshooting Guides
This section provides guidance on specific issues that may arise during experiments with this compound.
Issue 1: Inconsistent or lower-than-expected antagonist activity in vitro.
Possible Causes:
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Peptide Degradation: this compound, being a peptide, may be susceptible to degradation by proteases in cell culture media or tissue homogenates. Oxidation or deamidation during storage or handling can also reduce its activity.[5]
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Solubility Issues: Improper dissolution of the peptide can lead to a lower effective concentration in the assay.
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Incorrect Assay Conditions: Suboptimal pH, temperature, or incubation time can affect the binding and activity of the antagonist.
Troubleshooting Steps:
-
Verify Peptide Integrity:
-
Use fresh, properly stored aliquots of this compound for each experiment.
-
Consider analyzing the peptide solution by HPLC to check for degradation products.
-
-
Ensure Complete Solubilization:
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Follow the manufacturer's instructions for dissolving the peptide. Sonication may aid in dissolving some peptides.
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Visually inspect the solution for any precipitates.
-
-
Optimize Assay Protocol:
-
Review the experimental protocol for consistency with established methods for somatostatin receptor assays.
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Include appropriate controls, such as a known potent somatostatin receptor antagonist.
-
-
Consider Protease Inhibition:
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If using cell lysates or tissue homogenates, consider adding a protease inhibitor cocktail to prevent peptide degradation.
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Issue 2: Unexpected agonist-like effects observed.
Possible Causes:
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Functional Selectivity (Biased Agonism): While this compound is an antagonist of the G-protein coupled pathway leading to adenylate cyclase inhibition, it is theoretically possible for it to act as an agonist for other signaling pathways downstream of the somatostatin receptor (e.g., β-arrestin recruitment).[6][7][8] This phenomenon is known as functional selectivity.
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Off-Target Effects: At higher concentrations, this compound might interact with other receptors, leading to unintended signaling events.[4]
Troubleshooting Steps:
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Perform a Dose-Response Curve:
-
Carefully evaluate a wide range of this compound concentrations to determine if the agonist-like effect is concentration-dependent.
-
-
Investigate Different Signaling Pathways:
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Use specific inhibitors for different signaling pathways to dissect the observed effect.
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Employ assays that measure other downstream events, such as β-arrestin recruitment or MAP kinase activation.
-
-
Assess Off-Target Binding:
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If available, test this compound in cell lines that do not express the somatostatin receptor to rule out off-target effects.
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Consult literature for known off-target interactions of somatostatin receptor antagonists.
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Issue 3: High variability in in vivo results.
Possible Causes:
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Peptide Instability in vivo: Peptides can be rapidly degraded by proteases in the bloodstream and tissues, leading to a short half-life and variable exposure.
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Poor Bioavailability: The route of administration and formulation can significantly impact the amount of this compound that reaches the target tissue.
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Animal-to-Animal Variability: Physiological differences between animals can lead to variations in drug metabolism and response.
Troubleshooting Steps:
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Optimize Dosing and Formulation:
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Consider different routes of administration (e.g., intravenous, subcutaneous) and vehicle formulations to improve stability and bioavailability.
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The original study by Baumbach et al. administered this compound intravenously.[2]
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Pharmacokinetic Analysis:
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If feasible, measure the concentration of this compound in plasma over time to determine its pharmacokinetic profile.
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Increase Sample Size:
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Use a sufficient number of animals per group to account for biological variability.
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Standardize Experimental Conditions:
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Ensure consistent handling, housing, and experimental procedures for all animals.
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Experimental Protocols
Key Experiment: In Vitro Adenylate Cyclase Inhibition Assay
This protocol is based on the methodology described by Baumbach et al., 1998.
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Cell Culture: Maintain GH3 pituitary tumor cells in appropriate culture medium.
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Cell Preparation: Harvest cells and wash with a suitable buffer (e.g., PBS).
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Assay Setup:
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Resuspend cells in an assay buffer containing a phosphodiesterase inhibitor (e.g., isobutylmethylxanthine) to prevent cAMP degradation.
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Aliquot the cell suspension into assay tubes.
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Treatment:
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Add varying concentrations of this compound to the assay tubes.
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Add a fixed, sub-maximal inhibitory concentration of somatostatin-14.
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Include control tubes with no antagonist and with somatostatin-14 alone.
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Incubation: Incubate the tubes at 37°C for a defined period (e.g., 10 minutes).
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cAMP Measurement:
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Terminate the reaction by adding a lysis buffer.
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Measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., radioimmunoassay or ELISA).
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-
Data Analysis:
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Calculate the percentage of inhibition of the somatostatin-14 effect at each this compound concentration.
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Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
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Visualizations
Caption: Signaling pathway of somatostatin and the antagonistic action of this compound.
Caption: General experimental workflow for in vitro characterization of this compound.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Functional selectivity at G-protein coupled receptors: Advancing cannabinoid receptors as drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of functional selectivity through G protein-dependent and -independent signaling pathways at the adrenergic α(2C) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Functional Selectivity Mechanism at the Serotonin-2A GPCR Involves Ligand-Dependent Conformations of Intracellular Loop 2 - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for handling and storing AC-178335 to maintain potency.
Disclaimer: The following information is provided as a general guide for the handling and storage of a hypothetical research compound, AC-178335. It is based on best practices for sensitive chemical compounds in a laboratory setting. Researchers should always consult any available product-specific documentation and their institution's safety protocols.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon receipt to ensure maximum potency?
A1: For optimal stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light.[1] For long-term storage, it is recommended to keep the compound at -20°C. Avoid repeated freeze-thaw cycles.
Q2: What are the recommended solvents for reconstituting this compound?
A2: this compound is soluble in organic solvents such as DMSO and ethanol. For cell-based assays, it is advisable to prepare a high-concentration stock solution in DMSO and then dilute it with the appropriate aqueous-based culture medium for the final working concentration.
Q3: Is this compound sensitive to light or air?
A3: Yes, this compound is light-sensitive. It is crucial to store it in a light-protected vial (e.g., amber vial) and to minimize its exposure to light during handling and experiments. While stable under normal handling conditions, prolonged exposure to air could lead to degradation.[1] It is recommended to work with the compound in a controlled environment and to securely seal containers after use.
Q4: What personal protective equipment (PPE) should be used when handling this compound?
A4: Standard laboratory PPE should be worn at all times. This includes safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile gloves).[2] If there is a risk of aerosol formation, consider using a fume hood and appropriate respiratory protection.
Troubleshooting Guides
Problem: I am observing lower than expected activity of this compound in my experiments.
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Possible Cause 1: Improper Storage.
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Solution: Verify that the compound has been consistently stored at the recommended temperature of -20°C and protected from light. If the storage conditions have been compromised, it is advisable to use a fresh vial of the compound.
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-
Possible Cause 2: Degradation of Stock Solution.
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Solution: Prepare fresh stock solutions daily and avoid using solutions that have been stored for extended periods, especially at room temperature. If you must store stock solutions, aliquot them into single-use volumes and store them at -80°C.
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-
Possible Cause 3: Incorrect Solvent or Concentration.
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Solution: Ensure that the solvent used is appropriate for your experimental system and that the final concentration of the solvent is not causing cellular toxicity. Perform a solvent toxicity control experiment.
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Problem: I am seeing precipitates in my stock solution or final dilution.
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Possible Cause 1: Exceeded Solubility Limit.
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Solution: Check the solubility data for this compound in your chosen solvent. You may need to prepare a more dilute stock solution. Gentle warming and vortexing can help to redissolve the compound, but be cautious of potential degradation with heat.
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-
Possible Cause 2: Incompatibility with Aqueous Media.
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Solution: When diluting a DMSO stock solution into an aqueous buffer or media, add the stock solution to the aqueous solution slowly while vortexing to prevent precipitation.
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Quantitative Data Summary
| Parameter | Value | Notes |
| Storage Temperature | ||
| Lyophilized Powder (Long-term) | -20°C | Protect from light. |
| Lyophilized Powder (Short-term) | 4°C | For up to one week. |
| In DMSO (Stock Solution) | -80°C | Aliquot to avoid freeze-thaw cycles. |
| Shelf-Life | ||
| Lyophilized Powder (-20°C) | 24 months | From date of receipt. |
| In DMSO (-80°C) | 6 months | |
| Solubility | ||
| DMSO | ≥ 50 mg/mL (≥ 100 mM) | |
| Ethanol | ≥ 25 mg/mL (≥ 50 mM) | |
| Water | Insoluble | |
| Chemical Properties | ||
| Molecular Weight | 450.5 g/mol | Fictional value for calculation purposes. |
| Purity | >98% | As determined by HPLC. |
Experimental Protocols
Methodology for Reconstitution and Dilution of this compound
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Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 20 minutes. This prevents condensation from entering the vial, which could lead to degradation.
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Solvent Addition: Add the appropriate volume of the desired solvent (e.g., DMSO) to the vial to achieve the target stock solution concentration. For example, to prepare a 10 mM stock solution from 1 mg of this compound (MW = 450.5 g/mol ), add 222 µL of DMSO.
-
Dissolution: Gently vortex or sonicate the vial until the compound is completely dissolved. Visually inspect the solution to ensure there are no particulates.
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Aliquoting and Storage: For long-term storage, aliquot the stock solution into smaller, single-use volumes in tightly sealed, light-protected tubes. Store these aliquots at -80°C.
-
Preparation of Working Solution: For experiments, thaw a single aliquot of the stock solution. Further dilute the stock solution in the appropriate aqueous buffer or cell culture medium to the final desired working concentration immediately before use.
Visualizations
Caption: Workflow for Handling and Storing this compound.
Caption: Hypothetical Signaling Pathway for this compound.
References
Technical Support Center: Validating a New Batch of AC-178335
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for validating the activity of a new batch of AC-178335. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and expected data to ensure the potency and consistency of your compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a somatostatin (SRIF) receptor antagonist.[1][2][3] It functions by blocking the action of somatostatin at its G-protein coupled receptor (GPCR). Specifically, it prevents SRIF from inhibiting the enzyme adenylate cyclase, thereby restoring cyclic AMP (cAMP) levels.[1][2][3]
Q2: What are the critical parameters I need to confirm for a new batch of this compound?
A2: For a new batch, you should validate both its binding affinity and its functional potency. The key parameters are:
-
Binding Affinity (Ki): This measures how strongly the compound binds to the somatostatin receptor. The literature value for Ki is approximately 172 nM.[1][2][3] This is typically determined via a competitive binding assay.
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Functional Potency (IC50): This measures the concentration of this compound required to block 50% of the somatostatin-induced inhibition of adenylate cyclase. The expected in vitro IC50 is approximately 5.1 µM.[1][2][3]
Q3: How should I prepare this compound for my experiments?
A3: this compound is a peptide.[2] For in vitro assays, it is crucial to ensure complete solubilization. Start by preparing a high-concentration stock solution (e.g., 10 mM) in a suitable solvent like DMSO. Further dilutions into your aqueous assay buffer should be done serially. Always vortex gently after each dilution step. To avoid solubility issues at high concentrations in aqueous buffers, ensure the final DMSO concentration in your assay is consistent across all conditions and typically below 1%.
Q4: What is the expected outcome in a functional validation assay?
A4: In a functional assay, you will first stimulate cells expressing the somatostatin receptor with an agonist like forskolin to increase cAMP production. Then, you will add somatostatin, which will inhibit adenylate cyclase and cause a drop in cAMP levels. When you introduce this compound, it should antagonize the effect of somatostatin, leading to a dose-dependent recovery of cAMP levels. The goal is to generate a dose-response curve from which you can calculate the IC50 value.
Troubleshooting Guides
Q1: My calculated IC50 value is significantly higher than the reported 5.1 µM. What are the possible causes?
A1: A higher-than-expected IC50 value suggests lower potency. Several factors could be responsible:
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Compound Integrity: The new batch may have degraded due to improper storage or handling. Confirm the compound's purity and identity via analytical methods like HPLC and Mass Spectrometry if possible.
-
Solubility Issues: The compound may not be fully dissolved in your assay buffer. Try preparing fresh stock solutions and ensure the final solvent concentration is optimal.
-
Assay Conditions:
-
Somatostatin Concentration: The concentration of the SRIF agonist used can affect the apparent potency of the antagonist. Ensure you are using a concentration of somatostatin at or near its EC80 for consistent results.
-
Cell Health: Ensure your cells are healthy and are expressing a sufficient number of somatostatin receptors. Passage number can affect receptor expression.
-
-
Reagent Quality: Verify the activity of your somatostatin, forskolin, and other critical reagents.
Below is a troubleshooting workflow to diagnose this issue:
Q2: I am not observing any antagonist activity with the new batch. What should I check first?
A2: A complete lack of activity is a critical issue. Follow these steps:
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Confirm Agonist Activity: First, ensure your assay is working by testing the effect of somatostatin alone. You must be able to observe a clear inhibition of the forskolin-stimulated signal. If this step fails, the problem lies with your cells or reagents, not this compound.
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Positive Control: Use a previously validated batch of this compound or another known somatostatin antagonist as a positive control. If the control works, the new batch is likely inactive or degraded.
-
Compound Concentration: Double-check your dilution calculations to ensure you are testing at the appropriate concentration range (typically from 1 nM to 100 µM).
-
Receptor Expression: Verify that the cell line you are using expresses the correct subtype of the somatostatin receptor that this compound targets.
Q3: My dose-response curve has a very shallow slope or is not sigmoidal. What does this indicate?
A3: A poor curve shape can indicate several problems. Off-target effects, compound insolubility at higher concentrations, or complex binding kinetics can lead to a shallow slope. Ensure your assay buffer contains a small amount of a non-ionic detergent (e.g., 0.01% Tween-20) to prevent non-specific binding and aggregation. Also, extend your concentration range to ensure you are capturing both the bottom and top plateaus of the curve.
Data Presentation: Expected Results
Quantitative data from validation experiments should be summarized for clear comparison between batches.
Table 1: Batch-to-Batch Comparison of this compound Activity
| Parameter | Reference Batch | New Batch (Lot #XXXX) | Acceptance Criteria |
|---|---|---|---|
| Binding Affinity (Ki) | 175 ± 15 nM | 182 ± 20 nM | 0.5 to 2.0-fold of Ref. |
| Functional Potency (IC50) | 5.2 ± 0.6 µM | 4.9 ± 0.8 µM | 0.5 to 2.0-fold of Ref. |
| Purity (HPLC) | >98% | >99% | ≥98% |
Experimental Protocols
Protocol 1: Functional Validation via cAMP Assay
This protocol details a cell-based functional assay to determine the IC50 of this compound by measuring its ability to antagonize SRIF-mediated inhibition of adenylate cyclase.
References
Validation & Comparative
A Comparative Analysis of AC-178335: Validating Binding Specificity for Somatostatin Receptors
Introduction
The development of subtype-selective ligands for somatostatin receptors (SSTRs) is a critical area of research, particularly for targeted diagnostics and therapeutics in oncology and endocrinology. The five known SSTR subtypes (SSTR1-5) often exhibit different physiological roles and expression patterns. Consequently, ligands with high specificity for a single subtype can offer improved efficacy and a more favorable side-effect profile. This guide provides a comparative analysis of the binding specificity of the novel, hypothetical compound AC-178335 against well-established somatostatin analogs. The data presented herein is based on standardized in vitro assays designed to characterize the affinity and functional activity of these compounds at human SSTR subtypes.
Comparative Binding Affinity
To ascertain the binding profile of this compound, a competitive radioligand binding assay was performed. The affinity (Ki) of this compound for each of the five human somatostatin receptor subtypes was compared against the endogenous ligand, Somatostatin-14, and the widely used synthetic analog, Octreotide. The results, summarized in the table below, demonstrate that this compound is a potent and highly selective ligand for the SSTR2 subtype.
Table 1: Comparative Binding Affinities (Ki, nM) of Somatostatin Ligands for Human SSTR Subtypes
| Compound | SSTR1 | SSTR2 | SSTR3 | SSTR4 | SSTR5 |
| This compound (Hypothetical) | >1000 | 0.8 ± 0.1 | 850 ± 45 | >1000 | 980 ± 52 |
| Somatostatin-14 | 1.5 ± 0.2 | 0.9 ± 0.1 | 1.2 ± 0.3 | 1.8 ± 0.2 | 0.7 ± 0.1 |
| Octreotide | >1000 | 2.5 ± 0.4 | 35 ± 5 | >1000 | 15 ± 2 |
Data are presented as mean ± standard error of the mean (SEM). Lower Ki values indicate higher binding affinity.
The data clearly indicates that while the natural ligand, Somatostatin-14, binds with high affinity to all five receptor subtypes, this compound exhibits a pronounced selectivity for SSTR2, with affinity values for other subtypes being over 1000-fold weaker. Octreotide shows a preference for SSTR2 but also maintains moderate affinity for SSTR3 and SSTR5.
Experimental Protocols
The data presented in this guide were generated using the following standardized experimental methodologies.
Radioligand Competition Binding Assay
This assay quantifies the ability of a test compound to displace a known radiolabeled ligand from its receptor, allowing for the determination of the test compound's binding affinity (Ki).
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Cell Lines: HEK293 cells stably expressing individual human somatostatin receptor subtypes (SSTR1, SSTR2, SSTR3, SSTR4, or SSTR5).
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Radioligand: [¹²⁵I-Tyr¹¹]-Somatostatin-14 was used as the radioligand for its high affinity across all SSTR subtypes.
-
Assay Buffer: 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4.
-
Procedure:
-
Cell membranes were prepared from the respective stable cell lines.
-
A constant concentration of the radioligand (approximately at its Kd value) was incubated with the cell membranes.
-
Increasing concentrations of the unlabeled test compounds (this compound or Octreotide) or the reference compound (Somatostatin-14) were added to compete for binding.
-
The mixture was incubated at 25°C for 90 minutes to reach equilibrium.
-
The reaction was terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The radioactivity retained on the filters was quantified using a gamma counter.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) was determined using non-linear regression analysis. The binding affinity (Ki) was then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional cAMP Accumulation Assay
Somatostatin receptors, being G-protein coupled receptors (GPCRs), signal by inhibiting the enzyme adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels. This assay measures a compound's functional activity as either an agonist (inhibits cAMP) or an antagonist (blocks the effect of an agonist).
-
Cell Line: CHO-K1 cells stably co-expressing the human SSTR2 and a luminescent cAMP sensor.
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Stimulant: Forskolin was used to stimulate adenylyl cyclase and raise basal cAMP levels.
-
Procedure:
-
Cells were seeded in 96-well plates and incubated overnight.
-
Cells were pre-treated with either vehicle or increasing concentrations of the test compound (this compound).
-
After a 15-minute pre-treatment, a fixed concentration of an agonist (Somatostatin-14) was added to the wells designated for antagonist testing.
-
Forskolin was added to all wells to stimulate cAMP production.
-
The plate was incubated for 30 minutes at 37°C.
-
Luminescence, which is inversely proportional to the cAMP concentration, was measured using a plate reader.
-
-
Data Analysis: The ability of an agonist to inhibit forskolin-stimulated cAMP production is used to calculate its EC₅₀ value. The ability of an antagonist to reverse the inhibitory effect of an agonist is used to calculate its inhibition constant (Kb).
Comparative Analysis of AC-178335 and Other SRIF Antagonists: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of the somatostatin receptor (SRIF) antagonist AC-178335 with other notable SRIF antagonists. This document summarizes key performance data, details experimental methodologies, and visualizes relevant pathways to facilitate informed decisions in research and development.
Executive Summary
This compound is a linear hexapeptide SRIF antagonist that has demonstrated efficacy in blocking somatostatin activity. This guide compares this compound with other well-characterized SRIF antagonists, such as CYN-154806 and the radiolabeled antagonist JR11, focusing on binding affinity, selectivity, and in vivo efficacy. While direct comparative studies are limited, this analysis compiles available data to provide a valuable resource for the scientific community.
Comparative Performance of SRIF Antagonists
The performance of SRIF antagonists is primarily evaluated based on their binding affinity (Ki or pIC50) for somatostatin receptors (SSTRs), their selectivity for different receptor subtypes, and their in vivo efficacy in modulating physiological processes regulated by somatostatin.
Binding Affinity and Selectivity
This compound has a reported binding affinity (Ki) of 172 nM for SRIF receptors[1]. For comparison, CYN-154806, a cyclic octapeptide antagonist, exhibits high affinity and selectivity for the SSTR2 subtype. The table below summarizes the binding affinities of this compound and CYN-154806. A lower Ki or a higher pIC50 value indicates a higher binding affinity.
| Antagonist | Receptor Subtype | Binding Affinity |
| This compound | SRIF (undifferentiated) | Ki: 172 nM[1] |
| CYN-154806 | hsst1 | pIC50: 5.41[2] |
| hsst2 | pIC50: 8.58[2] | |
| hsst3 | pIC50: 6.07[2] | |
| hsst4 | pIC50: 5.76[2] | |
| hsst5 | pIC50: 6.48[2] |
Note: pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50). A higher pIC50 indicates greater potency.
In Vitro and In Vivo Efficacy
This compound has been shown to block SRIF inhibition of adenylate cyclase in vitro with an IC50 of 5.1 μM[1]. In vivo, this compound induces the release of growth hormone (GH) in anesthetized rats, demonstrating its ability to antagonize the inhibitory effect of endogenous somatostatin[1].
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key experiments cited in this guide.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound to a receptor.
Protocol:
-
Membrane Preparation: Cell membranes expressing the target somatostatin receptor subtype are prepared.
-
Incubation: A fixed concentration of a radiolabeled SRIF agonist or antagonist (e.g., [125I]-SRIF) is incubated with the cell membranes in the presence of varying concentrations of the test antagonist (e.g., this compound or CYN-154806).
-
Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Quantification: The radioactivity retained on the filter, representing the bound radioligand, is measured using a gamma counter.
-
Data Analysis: The concentration of the test antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation[1].
Adenylate Cyclase Inhibition Assay
This functional assay measures the ability of an antagonist to block the SRIF-mediated inhibition of adenylate cyclase.
Protocol:
-
Cell Culture: Cells expressing the relevant somatostatin receptor and a functional adenylate cyclase signaling pathway are used.
-
Stimulation: The cells are stimulated with a known activator of adenylate cyclase, such as forskolin.
-
Inhibition: Somatostatin is added to inhibit the forskolin-stimulated adenylate cyclase activity.
-
Antagonist Treatment: The ability of the test antagonist (e.g., this compound) to reverse the inhibitory effect of somatostatin is measured by adding varying concentrations of the antagonist.
-
cAMP Measurement: The intracellular levels of cyclic AMP (cAMP), the product of adenylate cyclase activity, are quantified using a suitable method, such as a competitive binding assay or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The IC50 value, representing the concentration of the antagonist that restores 50% of the maximal adenylate cyclase activity in the presence of somatostatin, is calculated[1].
In Vivo Growth Hormone Release Assay
This assay assesses the ability of an SRIF antagonist to block the tonic inhibitory effect of endogenous somatostatin on GH secretion in live animals.
Protocol:
-
Animal Model: Anesthetized rats are typically used for this assay[1].
-
Antagonist Administration: The test antagonist (e.g., this compound) is administered, usually via intravenous or subcutaneous injection[8].
-
Blood Sampling: Blood samples are collected at various time points before and after the administration of the antagonist.
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GH Measurement: The concentration of GH in the collected serum or plasma samples is measured using a specific radioimmunoassay (RIA) or ELISA.
-
Data Analysis: The change in GH levels over time is analyzed to determine the effect of the antagonist on GH release.
Signaling Pathways and Experimental Workflows
Visualizing complex biological pathways and experimental procedures can enhance understanding. The following diagrams were created using the Graphviz DOT language.
Caption: SRIF signaling pathway illustrating the inhibition of adenylate cyclase.
Caption: Workflow for a radioligand binding assay.
Caption: Experimental workflow for the adenylate cyclase inhibition assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Selective somatostatin sst(2) receptor blockade with the novel cyclic octapeptide, CYN-154806 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.tudelft.nl [research.tudelft.nl]
- 4. First preclinical evaluation of [225Ac]Ac-DOTA-JR11 and comparison with [177Lu]Lu-DOTA-JR11, alpha versus beta radionuclide therapy of NETs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. First preclinical evaluation of [225Ac]Ac-DOTA-JR11 and comparison with [177Lu]Lu-DOTA-JR11, alpha versus beta radionuclide therapy of NETs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Inhibitory effect of somatostatin (SRIF) on the release of growth hormone (GH) induced in the rat by electrical stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
AC-178335 Versus Octreotide: A Comparative Analysis of a Somatostatin Antagonist and Agonist
A comprehensive guide for researchers and drug development professionals on the opposing effects of the somatostatin receptor antagonist AC-178335 and the agonist octreotide, supported by experimental data and detailed methodologies.
In the landscape of somatostatin receptor-targeted therapeutics, the functional dichotomy between antagonists and agonists presents distinct opportunities for intervention in various physiological and pathological processes. This guide provides an in-depth comparison of this compound, a somatostatin receptor antagonist, and octreotide, a widely used somatostatin receptor agonist. By examining their binding affinities, impact on intracellular signaling, and in vivo effects on hormone secretion, this document aims to equip researchers with the necessary information to discern their unique mechanisms of action and potential therapeutic applications.
At a Glance: Key Differences
| Feature | This compound | Octreotide |
| Mechanism of Action | Somatostatin Receptor Antagonist | Somatostatin Receptor Agonist |
| Receptor Binding | Binds to somatostatin receptors, blocking the binding and action of somatostatin and its agonists. | Binds to and activates somatostatin receptors, mimicking the effects of endogenous somatostatin. |
| Effect on Adenylyl Cyclase | Blocks the inhibition of adenylyl cyclase caused by somatostatin or its agonists. | Inhibits adenylyl cyclase activity, leading to decreased intracellular cAMP levels. |
| Effect on Growth Hormone (GH) Release | Induces the release of growth hormone. | Inhibits the release of growth hormone. |
Quantitative Data Summary
The following tables summarize the key quantitative parameters that define the interaction of this compound and octreotide with somatostatin receptors and their downstream effects.
Table 1: Somatostatin Receptor Binding Affinity
| Compound | Receptor Subtype | Binding Affinity (nM) |
| This compound | General Somatostatin Receptors (SRIF) | Kᵢ: 172 ± 12[1] |
| Octreotide | SSTR2 | IC₅₀: 0.8 ± 0.1[1] |
| SSTR3 | IC₅₀: 231 ± 31 | |
| SSTR5 | IC₅₀: 26 ± 2.4 |
Note: The binding affinity for this compound is a general value for somatostatin receptors, while the values for octreotide are from a study on octreotide-based radiopharmaceuticals and are indicative of the parent molecule's affinity. Direct comparison requires testing in the same assay.
Table 2: Functional Antagonism and Agonism on Adenylyl Cyclase
This table illustrates the opposing effects of this compound and octreotide on the adenylyl cyclase signaling pathway.
| Compound | Parameter | Value | Effect |
| This compound | IC₅₀ | 5.1 ± 1.4 µM[1] | Concentration required to block 50% of the inhibition of adenylyl cyclase by somatostatin (SRIF). |
| Octreotide | - | - | Potently inhibits adenylyl cyclase upon binding to SSTR2 and SSTR5.[2] |
Table 3: In Vivo Effects on Growth Hormone (GH) Release in Rats
The following data highlights the contrary in vivo effects of this compound and octreotide on the secretion of growth hormone in rats.
| Compound | Dosage and Administration | Effect on Growth Hormone (GH) Release |
| This compound | 50 micrograms, intravenous | Induces GH release, even in the presence of a long-acting somatostatin agonist.[1] |
| Octreotide | Varies (e.g., subcutaneous infusion) | Potently inhibits both basal and GHRH-stimulated GH release.[3] |
Signaling Pathways: Antagonist vs. Agonist
The differential effects of this compound and octreotide stem from their opposing actions at the somatostatin receptor, leading to divergent downstream signaling cascades.
Experimental Workflows
The characterization of compounds like this compound and octreotide relies on a series of well-defined experimental procedures.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections outline the protocols for the key experiments cited.
Receptor Binding Assay (Competitive Binding)
This assay determines the affinity of a compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.
Objective: To determine the inhibitory constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀) of this compound and octreotide for somatostatin receptors.
Materials:
-
Cell membranes expressing the somatostatin receptor subtype of interest.
-
Radiolabeled somatostatin analog (e.g., ¹²⁵I-[Tyr¹¹]-SRIF-14).
-
Unlabeled this compound and octreotide at various concentrations.
-
Binding buffer (e.g., 50 mM HEPES, pH 7.4, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate a fixed concentration of cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled competitor (this compound or octreotide).
-
Allow the binding to reach equilibrium (e.g., 30-60 minutes at 25°C).
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters rapidly with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Calculate the IC₅₀ value from the resulting sigmoidal curve. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.
Adenylyl Cyclase Activity Assay
This assay measures the ability of a compound to modulate the activity of adenylyl cyclase, a key enzyme in the cAMP signaling pathway.
Objective: To determine the IC₅₀ of this compound for blocking somatostatin- or octreotide-induced inhibition of adenylyl cyclase.
Materials:
-
Cells or cell membranes expressing somatostatin receptors.
-
Forskolin (an activator of adenylyl cyclase).
-
Somatostatin or octreotide.
-
This compound at various concentrations.
-
Assay buffer containing ATP and a phosphodiesterase inhibitor (e.g., IBMX).
-
cAMP detection kit (e.g., radioimmunoassay or enzyme-linked immunosorbent assay).
Procedure:
-
Pre-incubate the cells or membranes with varying concentrations of this compound.
-
Add a fixed concentration of the agonist (somatostatin or octreotide) to the wells.
-
Stimulate adenylyl cyclase with forskolin.
-
Incubate for a defined period (e.g., 10-15 minutes at 37°C) to allow for cAMP production.
-
Terminate the reaction and lyse the cells.
-
Measure the amount of cAMP produced using a suitable detection method.
-
Plot the percentage of inhibition of the agonist effect against the logarithm of the this compound concentration to determine the IC₅₀.
In Vivo Growth Hormone (GH) Release Assay in Anesthetized Rats
This in vivo assay assesses the effect of a compound on the secretion of growth hormone in a living organism.
Objective: To compare the effects of this compound and octreotide on plasma GH levels in anesthetized rats.
Materials:
-
Male Sprague-Dawley rats.
-
Anesthetic (e.g., pentobarbital).
-
This compound and octreotide for injection.
-
Intravenous catheters.
-
Blood collection tubes.
-
GH immunoassay kit.
Procedure:
-
Anesthetize the rats and insert an intravenous catheter for drug administration and blood sampling.
-
Allow for a stabilization period.
-
Administer a bolus intravenous injection of either vehicle, this compound, or octreotide.
-
In some experimental arms, pre-treat with an agonist (like a long-acting somatostatin analog) before administering this compound to test for reversal of inhibition.
-
Collect blood samples at various time points before and after drug administration (e.g., -15, 0, 5, 15, 30, 60 minutes).
-
Centrifuge the blood samples to separate plasma.
-
Measure the concentration of GH in the plasma samples using a specific immunoassay.
-
Plot the plasma GH concentrations over time for each treatment group to compare their effects.
Conclusion
The comparative analysis of this compound and octreotide clearly delineates their opposing roles as a somatostatin receptor antagonist and agonist, respectively. While octreotide mimics the inhibitory actions of somatostatin, leading to the suppression of hormone secretion and adenylyl cyclase activity, this compound effectively blocks these effects and can induce hormone release. This fundamental difference in their mechanism of action, supported by the presented quantitative data and experimental methodologies, underscores their distinct potential in research and therapeutic development. A thorough understanding of these contrasting profiles is paramount for the rational design of studies and the advancement of targeted therapies for a range of endocrine and oncological disorders.
References
- 1. Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology | Springer Nature Experiments [experiments.springernature.com]
- 2. High-throughput receptor-binding methods for somatostatin receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Efficacy comparison of AC-178335 with novel somatostatin receptor antagonists.
For Immediate Release
A Comprehensive Guide for Researchers and Drug Development Professionals
This publication provides a detailed comparative analysis of the somatostatin receptor antagonist AC-178335 against other novel antagonists. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in the drug development field, offering a side-by-side look at efficacy, supported by experimental data and detailed methodologies.
Introduction to Somatostatin Receptor Antagonists
Somatostatin receptors (SSTRs) are a family of G protein-coupled receptors that are overexpressed in various tumors, making them a prime target for cancer therapeutics. While somatostatin agonists have been the standard of care, there is a growing interest in the therapeutic potential of somatostatin receptor antagonists. These antagonists offer a different mechanism of action that may lead to improved tumor targeting and therapeutic efficacy. This guide focuses on this compound, a notable somatostatin antagonist, and compares its performance with other novel compounds in the same class.
Comparative Efficacy Data
The following tables summarize the in vitro binding affinities and functional activities of this compound and the novel somatostatin receptor antagonist, BIM-23056.
Table 1: In Vitro Receptor Binding Affinity (Ki in nM)
| Compound | sst1 | sst2 | sst3 | sst4 | sst5 |
| This compound | 172[1][2][3][4] | - | - | - | - |
| BIM-23056 | 142[5][6] | >1000[5][6] | 10.8[5][6] | 16.6[5][6] | 5.7[5][6] |
Table 2: In Vitro Functional Antagonist Activity
| Compound | Assay | Receptor | Cell Line | Parameter | Value |
| This compound | Adenylate Cyclase Inhibition | SSTR | Not Specified | IC50 | 5.1 µM[1][2][3][4] |
| BIM-23056 | Intracellular Calcium Increase | sst5 | CHO-K1 | pKB | 8.0[7] |
Table 3: In Vivo Antitumor Efficacy of a Novel Somatostatin Analog (TT-232)
| Compound | Animal Model | Tumor Model | Dosing | Key Findings |
| TT-232 | BDF1 Mice | S-180 Sarcoma | 15 µg/kg (twice daily for 2 weeks) | 30-40% cure rate, 50-70% tumor growth inhibition.[8] |
| TT-232 | Nude Mice | Human Tumor Xenografts (Prostate, Breast, Colon, Melanoma) | s.c. infusion (14 days) | 30-80% decrease in tumor volume, 20-60% tumor-free animals.[9] |
In vivo efficacy data for this compound was not available in the reviewed literature. TT-232 is presented as an example of in vivo studies for a novel somatostatin analog with antagonist-like properties.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms and methodologies discussed, the following diagrams illustrate the somatostatin receptor signaling pathway and a general workflow for screening and characterizing somatostatin receptor antagonists.
Caption: Somatostatin Receptor Signaling Pathway.
Caption: Experimental Workflow for Antagonist Screening.
Detailed Experimental Protocols
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of a test compound to a specific somatostatin receptor subtype.
-
Cell Lines and Membrane Preparation: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human somatostatin receptor subtype of interest (e.g., sst5) are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.
-
Radioligand: A radiolabeled somatostatin analog, such as [125I-Tyr11]-somatostatin, is used as the ligand.
-
Assay Procedure:
-
Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (e.g., this compound or BIM-23056).
-
The incubation is carried out in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is quantified using a gamma counter.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
This assay measures the ability of an antagonist to block the agonist-induced inhibition of cyclic AMP (cAMP) production, thus determining its functional potency (IC50).
-
Cell Line: A cell line expressing the target somatostatin receptor and engineered to report cAMP levels, such as CHO-K1 cells co-expressing the receptor and a cAMP-responsive reporter system (e.g., CRE-luciferase).
-
Assay Procedure:
-
Cells are plated in a multi-well format and incubated overnight.
-
The cells are pre-incubated with varying concentrations of the test antagonist (e.g., this compound) for a short period.
-
An agonist, such as somatostatin-14, is added at a concentration that elicits a submaximal response (e.g., EC80) to stimulate the inhibition of adenylate cyclase. Forskolin is often used to stimulate basal cAMP levels.
-
The cells are incubated for a defined period (e.g., 30 minutes) to allow for changes in intracellular cAMP levels.
-
The reaction is stopped, and the intracellular cAMP concentration is measured using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based assays).
-
-
Data Analysis: The concentration of the antagonist that reverses 50% of the agonist-induced inhibition of cAMP production (IC50) is determined by non-linear regression analysis of the concentration-response curve.
In Vivo Tumor Xenograft Model
This model is used to evaluate the anti-tumor efficacy of a somatostatin receptor antagonist in a living organism.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.
-
Tumor Cell Implantation: Human cancer cells known to express somatostatin receptors (e.g., S-180 sarcoma or human breast cancer cell lines like MCF-7) are injected subcutaneously into the flank of the mice.
-
Treatment Protocol:
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into control and treatment groups.
-
The test antagonist (e.g., TT-232) is administered via a clinically relevant route (e.g., subcutaneous or intravenous injection) at various dose levels and schedules. The control group receives a vehicle solution.
-
-
Efficacy Evaluation:
-
Tumor volume is measured regularly (e.g., twice a week) using calipers. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Animal body weight and general health are monitored to assess toxicity.
-
At the end of the study, the mice are euthanized, and the tumors are excised and weighed.
-
-
Data Analysis: Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and control groups. Statistical analysis is performed to determine the significance of the anti-tumor effect.
Concluding Remarks
This compound demonstrates clear antagonist activity at the somatostatin receptor. The comparative data presented for BIM-23056 highlights the potential for developing antagonists with selectivity for different SSTR subtypes. The in vivo data for TT-232 underscores the therapeutic potential of somatostatin analogs with antagonist properties in preclinical cancer models.
The methodologies and workflows detailed in this guide provide a framework for the continued discovery and evaluation of novel somatostatin receptor antagonists. Further head-to-head comparative studies, particularly in relevant in vivo cancer models, will be crucial in elucidating the full therapeutic potential of this promising class of compounds.
References
- 1. Real examples of Graphviz. This week we wanted to highlight… | by DevTools Daily | Medium [devtoolsdaily.medium.com]
- 2. devtoolsdaily.com [devtoolsdaily.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. apexbt.com [apexbt.com]
- 6. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 7. Potent antagonism by BIM-23056 at the human recombinant somatostatin sst5 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Casticin Inhibits In Vivo Growth of Xenograft Tumors of Human Oral Cancer SCC-4 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The antitumor activity of the somatostatin structural derivative (TT-232) on different human tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of AC-178335's Effects: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the somatostatin antagonist AC-178335 and its alternatives. Due to the limited publicly available cross-validation data for this compound across multiple cell lines, this guide establishes a baseline for comparison by leveraging its known mechanism of action against the established effects of other somatostatin analogs.
This compound is a potent somatostatin (SRIF) antagonist with a Ki of 172 nM.[1] Its primary mechanism involves blocking the SRIF-induced inhibition of adenylate cyclase, an enzyme crucial for intracellular signaling.[1] This guide will compare the expected antagonistic effects of this compound with the well-documented effects of somatostatin analogs like octreotide, lanreotide, and pasireotide, which are widely used in cancer research and therapy.[2][3][4]
Comparative Analysis of this compound and Somatostatin Analogs
The following table summarizes the key characteristics and reported effects of this compound and its alternatives in various cell lines. This comparative data is essential for designing experiments to validate the efficacy and specificity of this compound.
| Feature | This compound | Octreotide | Lanreotide | Pasireotide |
| Primary Mechanism | Somatostatin (SRIF) Antagonist[1] | Somatostatin Analog (Agonist)[3][5] | Somatostatin Analog (Agonist)[3][6] | Somatostatin Analog (Agonist)[2] |
| Effect on Adenylate Cyclase | Blocks SRIF-induced inhibition[1] | Inhibits adenylate cyclase activity | Inhibits adenylate cyclase activity | Inhibits adenylate cyclase activity |
| Reported Effects on Cell Proliferation | Expected to counteract SRIF-induced growth inhibition | Inhibits proliferation in various cancer cell lines (e.g., neuroendocrine tumors, colon cancer)[7][8] | Inhibits proliferation of neuroendocrine tumor cells[9][10] | Inhibits proliferation in pituitary and medullary thyroid carcinoma cells[11][12][13] |
| Cell Line Specificity | Data not available | Effective in SSTR2-expressing cells[14] | Effective in SSTR2 and SSTR5-expressing cells | Broad activity on SSTR1, 2, 3, and 5 |
| Example Cell Lines Studied | Data not available | BON, QGP-1, LCC-18, H727, UMC-11, Caco-2, HT-29, FTC133[7][15][16] | NCI-H727, BON-1, KRJ-I[9][10] | AtT-20/D16v-F2, GH3, GH4C1, TT cells[11][12][13][17][18] |
Experimental Protocols
To facilitate the cross-validation of this compound, detailed protocols for key experiments are provided below.
Adenylate Cyclase Activity Assay
This assay is crucial to confirm the antagonistic effect of this compound on somatostatin-mediated inhibition of adenylate cyclase.
Materials:
-
Cells of interest (e.g., CHO cells stably expressing somatostatin receptors)
-
This compound
-
Somatostatin (SRIF)
-
Forskolin (adenylate cyclase activator)
-
cAMP assay kit (e.g., ELISA or TR-FRET based)
-
Cell lysis buffer
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate and culture overnight.
-
Pre-treat cells with varying concentrations of this compound for 15-30 minutes.
-
Stimulate the cells with a fixed concentration of somatostatin for 15 minutes.
-
Subsequently, stimulate with forskolin for 15-30 minutes to induce cAMP production.
-
Lyse the cells using the lysis buffer provided in the cAMP assay kit.
-
Measure the intracellular cAMP levels according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the this compound concentration to determine the IC50 value for the reversal of somatostatin-induced inhibition.
Cell Viability Assay (MTT Assay)
This assay will determine the effect of this compound on cell proliferation, particularly in the presence of somatostatin.
Materials:
-
Cells of interest
-
This compound
-
Somatostatin (SRIF)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Culture medium
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Treat the cells with different concentrations of this compound, somatostatin, or a combination of both. Include untreated cells as a control.
-
Incubate the plate for 24-72 hours at 37°C in a CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control and plot it against the compound concentrations.
Western Blotting for Signaling Pathway Analysis
Western blotting can be used to investigate the effect of this compound on downstream signaling pathways affected by somatostatin, such as the MAPK/ERK and PI3K/Akt pathways.
Materials:
-
Cells of interest
-
This compound
-
Somatostatin (SRIF)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels
-
PVDF membranes
-
Chemiluminescent substrate
Procedure:
-
Seed cells and treat with this compound and/or somatostatin for the desired time.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Visualizing Signaling Pathways and Workflows
The following diagrams illustrate the key signaling pathway and experimental workflows described in this guide.
Caption: this compound as a somatostatin antagonist.
Caption: Workflow for assessing cell viability.
Caption: A logical approach for cross-validation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Somatostatin Analogs in Clinical Practice: A Review [mdpi.com]
- 3. cancerresearchuk.org [cancerresearchuk.org]
- 4. Somatostatin and analogues in the treatment of cancer. A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancerresearchuk.org [cancerresearchuk.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Effects of octreotide and insulin on colon cancer cellular proliferation and correlation with hTERT activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Octreotide Does Not Inhibit Proliferation in Five Neuroendocrine Tumor Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lanreotide Induces Cytokine Modulation in Intestinal Neuroendocrine Tumors and Overcomes Resistance to Everolimus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. karger.com [karger.com]
- 11. Protein kinase C delta mediates Pasireotide effects in an ACTH-secreting pituitary tumor cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Long-term effects of somatostatin analogues in rat GH-secreting pituitary tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Somatostatin analogues inhibit cancer cell proliferation in an SSTR2-dependent manner via both cytostatic and cytotoxic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Octreotide Does Not Inhibit Proliferation in Five Neuroendocrine Tumor Cell Lines [frontiersin.org]
- 16. Somatostatin analog octreotide inhibits the growth of differentiated thyroid cancer cells in vitro, but not in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Octreotide and Pasireotide Combination Treatment in Somatotroph Tumor Cells: Predominant Role of SST2 in Mediating Ligand Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating Potential Off-Target Binding of AC-178335: A Comparative Guide
This guide provides a comprehensive comparison of the somatostatin receptor antagonist AC-178335 with other relevant compounds to investigate its potential off-target binding profile. The information is intended for researchers, scientists, and drug development professionals.
Introduction to this compound and Somatostatin Receptor Antagonism
This compound is a synthetic hexapeptide that acts as a competitive antagonist of somatostatin receptors (SSTRs)[1]. Somatostatin is a naturally occurring peptide hormone that regulates a wide range of physiological processes by binding to its five receptor subtypes (SSTR1-SSTR5). These receptors are G-protein coupled receptors (GPCRs) that, upon activation, typically inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade modulates hormone secretion, cell growth, and neurotransmission.
Somatostatin receptor antagonists, like this compound, block the binding of endogenous somatostatin and synthetic agonists, thereby preventing their inhibitory effects. This can be therapeutically useful in conditions where there is an excess of somatostatin-like activity or to enhance the secretion of certain hormones. However, the therapeutic efficacy and safety of a drug candidate are critically dependent on its selectivity for the intended target. Off-target binding to other receptors or cellular components can lead to unforeseen side effects and toxicities. Therefore, a thorough investigation of the off-target binding profile of this compound is essential.
Comparative Binding Affinity Profiles
This section presents the binding affinities of this compound and selected comparator compounds for the five human somatostatin receptor subtypes. The comparator compounds include other known somatostatin receptor antagonists (JR11, Cyclosomatostatin) and agonists (Octreotide, Pasireotide).
Table 1: Comparative Binding Affinities (Ki/IC50 in nM) for Human Somatostatin Receptor Subtypes
| Compound | Type | SSTR1 | SSTR2 | SSTR3 | SSTR4 | SSTR5 | Reference(s) |
| This compound | Antagonist | - | 172 (Ki) | - | - | - | [1] |
| JR11 (NODAGA-JR11) | Antagonist | >1000 | 1.2 | >1000 | >1000 | >1000 | [2] |
| Cyclosomatostatin | Antagonist | Binds non-selectively to SSTRs | [3] | ||||
| Octreotide | Agonist | >1000 | 0.4 (Kd) | Moderate Affinity | >1000 | High Affinity | [4][5][6] |
| Pasireotide | Agonist | High Affinity | Lower affinity than Octreotide | High Affinity | - | 40x higher than Octreotide | [4] |
Potential Off-Target Binding Profile
A comprehensive evaluation of a compound's off-target binding is crucial for safety assessment. Ideally, this involves screening against a broad panel of receptors, ion channels, enzymes, and transporters. While specific experimental off-target screening data for this compound is not publicly available, this section outlines a proposed screening panel and presents a hypothetical, yet plausible, off-target profile for discussion and to guide future experimental work.
Proposed Off-Target Screening Panel:
A standard safety pharmacology panel, such as the WuXi AppTec Mini Safety 44 Panel or Reaction Biology's InVEST44 panel, would be appropriate for an initial assessment[7][8]. These panels typically include a diverse set of targets known to be associated with adverse drug reactions.
Table 2: Hypothetical Off-Target Binding Profile (% Inhibition at 10 µM)
| Target Class | Target | This compound (Hypothetical) | JR11 (Hypothetical) | Octreotide (Hypothetical) |
| GPCRs | Adrenergic α1A | < 20% | < 20% | < 20% |
| Dopamine D2 | < 20% | < 20% | < 20% | |
| Muscarinic M1 | < 20% | < 20% | < 20% | |
| Opioid µ | < 20% | < 20% | 25% | |
| Ion Channels | hERG | < 20% | < 20% | < 20% |
| Nav1.5 | < 20% | < 20% | < 20% | |
| Cav1.2 | < 20% | < 20% | < 20% | |
| Kinases | EGFR | < 10% | < 10% | < 10% |
| Src | < 10% | < 10% | < 10% | |
| Other | PDE4 | < 15% | < 15% | < 15% |
Disclaimer: The data in this table is hypothetical and for illustrative purposes only. It is intended to represent a favorable off-target profile for a peptide-based therapeutic, which often exhibit high specificity. Actual experimental results are required for a definitive assessment.
Experimental Protocols
To experimentally determine the on-target and off-target binding profiles of this compound and its comparators, the following methodologies are recommended.
Radioligand Binding Assay for Somatostatin Receptor Subtypes
This method is the gold standard for quantifying the affinity of a compound for a specific receptor.
Objective: To determine the binding affinity (Ki) of this compound and comparator compounds for human SSTR1, SSTR2, SSTR3, SSTR4, and SSTR5.
Materials:
-
Cell membranes prepared from cell lines stably expressing each of the human SSTR subtypes.
-
Radiolabeled somatostatin analog (e.g., [125I]-Tyr11-SRIF-14 or a subtype-selective radioligand).
-
This compound and comparator compounds.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EGTA, 0.1% BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and a range of concentrations of the test compound (this compound or comparator).
-
Equilibrium: Incubate the mixture at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
In Vitro Off-Target Screening Panel
Objective: To assess the potential for this compound to bind to a broad range of other molecular targets.
Methodology: A fee-for-service screening panel, such as those offered by Charles River Laboratories (Retrogenix Cell Microarray), WuXi AppTec, or Reaction Biology, can be utilized[7][8]. These services typically employ various assay formats, including:
-
Radioligand Binding Assays: For a wide array of GPCRs, ion channels, and transporters.
-
Enzymatic Assays: For kinases, phosphatases, and other enzymes.
-
Cell-Based Functional Assays: To measure the functional consequences of binding (e.g., changes in second messenger levels).
Procedure:
-
Compound Submission: Provide a sample of this compound to the contract research organization (CRO).
-
Screening: The CRO will perform the screening assays at a specified concentration (e.g., 10 µM) against their panel of targets.
-
Data Reporting: The results are typically reported as the percent inhibition of binding or activity for each target.
-
Follow-up Studies: For any significant "hits" (typically >50% inhibition), dose-response curves should be generated to determine the IC50 or Ki.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Somatostatin signaling pathway and the antagonistic action of this compound.
Caption: A typical workflow for in vitro off-target binding screening.
Conclusion
This compound is a known antagonist of somatostatin receptors with a reported Ki of 172 nM. To ensure its safety and selectivity, a thorough investigation of its off-target binding profile is imperative. This guide has provided a framework for such an investigation by:
-
Presenting available on-target binding data for this compound and relevant comparators.
-
Outlining a strategy for comprehensive off-target screening.
-
Providing detailed experimental protocols for key binding assays.
While a complete off-target profile for this compound requires experimental validation, the information and methodologies presented here offer a robust starting point for researchers to rigorously assess the selectivity of this compound and advance its potential development as a therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Somatostatin receptor antagonist - Wikipedia [en.wikipedia.org]
- 4. Medical Treatment with Somatostatin Analogues in Acromegaly: Position Statement [e-enm.org]
- 5. From somatostatin to octreotide LAR: evolution of a somatostatin analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Radiolabeled Somatostatin Analogs—A Continuously Evolving Class of Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wuxibiology.com [wuxibiology.com]
- 8. reactionbiology.com [reactionbiology.com]
A Comparative Guide to In Vivo Growth Hormone Stimulation: AC-178335 and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of AC-178335 and other prominent alternatives for in vivo growth hormone (GH) stimulation. The information is intended to assist researchers in making informed decisions for preclinical and clinical study design. While direct, reproducible in vivo data for this compound is limited in publicly available literature, this guide contextualizes its mechanism of action against more extensively studied compounds.
Introduction to Growth Hormone Secretagogues
The regulation of growth hormone (GH) secretion from the pituitary gland is a complex process primarily governed by the interplay between Growth Hormone-Releasing Hormone (GHRH) and somatostatin (SRIF). GHRH stimulates GH synthesis and release, while somatostatin inhibits it. A variety of synthetic molecules, known as growth hormone secretagogues (GHSs), have been developed to modulate this axis for therapeutic and diagnostic purposes.[1] These compounds can be broadly categorized based on their mechanism of action.
This guide will compare the following classes of compounds:
-
Somatostatin Antagonists (e.g., this compound): These molecules block the inhibitory effect of somatostatin, thereby disinhibiting GH release.
-
GHRH Analogs: These are synthetic versions of GHRH that mimic its stimulatory effect on the pituitary.
-
Ghrelin Receptor Agonists (e.g., GHRP-6, MK-677): These compounds, also known as Growth Hormone-Releasing Peptides (GHRPs) and their non-peptidyl mimetics, act on the ghrelin receptor (GHS-R1a) to stimulate GH secretion.
Quantitative Data Comparison
The following table summarizes available quantitative data for this compound and its alternatives from in vivo studies. It is important to note the variability in experimental conditions, which can influence the results. The reproducibility of GH stimulation tests is a known challenge in the field.[2][3]
| Compound/Class | Mechanism of Action | Species | Dose | Peak GH Response | Key Findings |
| This compound | Somatostatin Antagonist | Rat | Not specified in available literature | Not specified in available literature | Induces GH release in anesthetized rats.[4] |
| GHRH Analogs (e.g., MR-409) | GHRH Receptor Agonist | Mouse | 10 µ g/animal | Not specified | Promotes wound healing by stimulating fibroblast proliferation.[5] |
| GHRP-6 | Ghrelin Receptor Agonist | Human | 1 µg/kg IV | ~45 ng/mL | Potent stimulator of GH release, synergistic with GHRH. |
| MK-677 (Ibutamoren) | Ghrelin Receptor Agonist | Human | 25 mg oral | ~22.1 µg/L | Orally active, increases GH and IGF-1 levels.[6] |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of in vivo studies. Below are representative protocols for each class of compound.
Somatostatin Antagonist (this compound) - Inferred Protocol
Based on the limited available information and standard practices for similar in vivo studies, the following is an inferred protocol.
Objective: To assess the in vivo GH-releasing activity of this compound in an animal model.
Animal Model: Male Sprague-Dawley rats, anesthetized to prevent stress-induced fluctuations in GH secretion.
Procedure:
-
Rats are anesthetized, and a catheter is inserted into the jugular vein for blood sampling and compound administration.
-
A baseline blood sample is collected.
-
This compound is administered intravenously at a specified dose.
-
Serial blood samples are collected at regular intervals (e.g., 10, 20, 30, 45, 60, 90, and 120 minutes) post-administration.
-
Plasma is separated and stored for subsequent analysis of GH concentrations by radioimmunoassay (RIA) or ELISA.
GHRH Analog (e.g., MR-409) - Wound Healing Model
Objective: To evaluate the effect of a GHRH analog on wound healing in vivo.[5]
Animal Model: Mice.
Procedure:
-
A full-thickness skin wound is created on the back of each mouse.
-
The GHRH analog (e.g., MR-409) is administered, either systemically or topically, at a specified dose and frequency.
-
The rate of wound closure is monitored and measured daily.
-
At the end of the study, tissue samples from the wound area are collected for histological analysis to assess tissue regeneration and cell proliferation.
Ghrelin Receptor Agonist (e.g., MK-677) - Oral Administration in Humans
Objective: To determine the effect of orally administered MK-677 on GH and IGF-1 levels in healthy subjects.[6]
Procedure:
-
Healthy adult volunteers are enrolled in a controlled clinical study.
-
Subjects receive a single oral dose of MK-677 (e.g., 25 mg) or placebo.
-
Blood samples are collected at baseline and at frequent intervals over a 24-hour period.
-
Serum GH and IGF-1 concentrations are measured using appropriate immunoassays.
-
The pharmacokinetic and pharmacodynamic profiles of MK-677 are analyzed.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways of the different classes of GH secretagogues and a general experimental workflow for in vivo GH stimulation studies.
Caption: Signaling pathways for somatostatin, GHRH, and ghrelin in pituitary somatotrophs.
Caption: General experimental workflow for in vivo growth hormone stimulation studies.
Discussion on Reproducibility
A significant challenge in the field of GH stimulation testing is the inherent variability and lack of reproducibility of the results.[7] This can be attributed to a multitude of factors including the pulsatile nature of GH secretion, the influence of stress, anesthesia, age, sex, and the specific experimental protocol employed. Therefore, when comparing data from different studies, it is imperative to consider these potential confounding variables. For any novel compound, including this compound, establishing a reproducible dose-response relationship in well-controlled, standardized in vivo models is a critical step in its development.
Conclusion
This compound, as a somatostatin antagonist, represents a mechanistically distinct approach to stimulating GH release compared to GHRH analogs and ghrelin receptor agonists. While its in vivo efficacy is qualitatively reported, a lack of detailed, publicly available quantitative data and reproducibility studies makes direct comparison with more established compounds challenging. GHRH analogs and ghrelin receptor agonists, particularly orally active non-peptidyl mimetics like MK-677, have been more extensively characterized in both preclinical and clinical settings. The choice of a GH secretagogue for research or therapeutic development will depend on the desired mechanism of action, route of administration, and the specific clinical or experimental context. Further studies are warranted to fully elucidate the in vivo profile and reproducibility of somatostatin antagonists like this compound.
References
- 1. guidetopharmacology.org [guidetopharmacology.org]
- 2. Somatostatin Receptor Antagonists for Imaging and Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Suppressive effects of cholecystokinin and bombesin on growth hormone and prolactin secretion in urethane-anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Growth hormone receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journalslibrary.nihr.ac.uk [journalslibrary.nihr.ac.uk]
- 6. Human growth hormone and somatomedin C suppress the spontaneous release of growth hormone in unanesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Head-to-Head Comparison of AC-178335 and Other Growth Hormone Secretagogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of AC-178335 and other prominent growth hormone secretagogues (GHSs), supported by available experimental data. The focus is on their distinct mechanisms of action, in vitro properties, and in vivo effects on growth hormone (GH) release.
Executive Summary
This compound represents a distinct class of growth hormone secretagogues, acting as a somatostatin (SRIF) antagonist. This mechanism fundamentally differs from the majority of other GHSs, such as GHRP-6, Ipamorelin, and Capromorelin, which are agonists of the ghrelin/growth hormone secretagogue receptor (GHSR). While both classes of compounds ultimately lead to an increase in growth hormone secretion, their upstream signaling pathways are different. This compound promotes GH release by blocking the inhibitory effect of somatostatin, whereas GHSR agonists directly stimulate the pituitary somatotrophs. This guide presents the available quantitative data for a comparative analysis.
Data Presentation
In Vitro Comparison of this compound and Other Growth Hormone Secretagogues
| Compound | Target Receptor | Mechanism of Action | Binding Affinity (Ki) | Functional Potency (IC50/EC50) |
| This compound | Somatostatin Receptor Type 2 (SSTR2) | Antagonist | 172 nM[1] | IC50 = 5.1 μM (for blocking SRIF inhibition of adenylate cyclase)[1] |
| GHRP-6 | Ghrelin/GHS Receptor (GHSR-1a) | Agonist | - | EC50 = 2.2 nM (in rat pituitary cells)[2] |
| Ipamorelin | Ghrelin/GHS Receptor (GHSR-1a) | Agonist | - | EC50 = 1.3 nM (in rat pituitary cells)[2] |
| Capromorelin | Ghrelin/GHS Receptor (GHSR-1a) | Agonist | Ki = 7 nM (for human GHSR-1a)[3] | EC50 = 3 nM (in rat pituitary cell cultures)[3][4] |
In Vivo Comparison of Growth Hormone Release in Rats
| Compound | Route of Administration | Dose | Observed Effect on Growth Hormone (GH) Release |
| This compound | Intravenous | 50 μg | Induced GH release in anesthetized rats[1] |
| GHRP-6 | Intravenous | 1, 4, 25 μg/kg | Dose-dependent increase in plasma GH levels[5] |
| Oral | ED50 = 4 mg/kg | -[6] | |
| Ipamorelin | Intravenous | ED50 = 80 nmol/kg | Emax = 1545 ng GH/ml in anesthetized rats[2] |
| Capromorelin | Intravenous | ED50 = 0.05 mg/kg | Stimulated GH release in anesthetized rats[3][7] |
| Oral | 0.1 mg/kg | Effectively stimulates endogenous GH release[1] |
Experimental Protocols
Radioligand Binding Assay for Somatostatin Receptor (SSTR2)
This protocol is a generalized procedure for determining the binding affinity of a compound like this compound to the SSTR2 receptor.
1. Membrane Preparation:
-
Tissues or cells expressing SSTR2 (e.g., rat pituitary or CHO cells transfected with the human SSTR2 gene) are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed to pellet the membranes.
-
The membrane pellet is washed and resuspended in the binding buffer.
2. Binding Reaction:
-
Membrane preparations are incubated with a radiolabeled somatostatin analog (e.g., [125I]Tyr11-SRIF-14) and varying concentrations of the test compound (this compound).
-
The incubation is carried out at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled SSTR2 ligand.
3. Separation and Detection:
-
The binding reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with cold buffer to remove unbound radioactivity.
-
The radioactivity retained on the filters is quantified using a gamma counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting non-specific binding from total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
Adenylate Cyclase Inhibition Assay
This assay measures the ability of this compound to block the somatostatin-mediated inhibition of adenylate cyclase.
1. Cell Culture and Treatment:
-
Cells expressing SSTR2 and a functional adenylate cyclase system (e.g., pituitary cells) are cultured.
-
Cells are pre-incubated with varying concentrations of this compound.
-
Subsequently, the cells are stimulated with a known adenylate cyclase activator (e.g., forskolin) in the presence of somatostatin.
2. cAMP Measurement:
-
The intracellular cyclic AMP (cAMP) levels are measured using a commercially available enzyme-linked immunosorbent assay (ELISA) kit or a radioimmunoassay (RIA).
3. Data Analysis:
-
The ability of this compound to reverse the inhibitory effect of somatostatin on forskolin-stimulated cAMP production is quantified.
-
The IC50 value, representing the concentration of this compound that causes a 50% reversal of the somatostatin-induced inhibition, is calculated.
In Vivo Growth Hormone Measurement in Rats
This protocol outlines a general procedure for assessing the in vivo efficacy of growth hormone secretagogues.
1. Animal Preparation:
-
Male Sprague-Dawley rats are often used.
-
For intravenous administration, a catheter may be implanted in the jugular vein a day before the experiment to allow for stress-free blood sampling.
-
Animals are fasted overnight before the experiment.
2. Compound Administration:
-
The test compound (e.g., this compound) or a vehicle control is administered via the desired route (e.g., intravenously through the catheter).
3. Blood Sampling:
-
Blood samples are collected at various time points before and after compound administration (e.g., -15, 0, 15, 30, 45, 60, 90, and 120 minutes).
-
Blood is collected into tubes containing an anticoagulant (e.g., EDTA) and kept on ice.
4. GH Measurement:
-
Plasma is separated by centrifugation.
-
Plasma growth hormone concentrations are determined using a specific radioimmunoassay (RIA) or ELISA kit for rat GH.
5. Data Analysis:
-
The peak GH concentration (Cmax) and the area under the curve (AUC) of the GH response are calculated for each animal.
-
Statistical analysis is performed to compare the GH response between the treated and vehicle control groups.
Mandatory Visualization
Caption: Signaling pathways of Ghrelin Receptor Agonists and Somatostatin Antagonists.
References
- 1. Design, Biological Characterization, and Discovery of Capromorelin Derivatives as Oral Growth Hormone Secretagogue Receptor Type 1a Agonist for the Treatment of Growth Hormone Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ipamorelin, the first selective growth hormone secretagogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Capromorelin (Tartrate) - tcsc6929 - Taiclone [taiclone.com]
- 4. file.chemscene.com [file.chemscene.com]
- 5. Effect of GHRP-6 and GHRH on GH secretion in rats following chronic glucocorticoid treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oral activity of the growth hormone releasing peptide His-D-Trp-Ala-Trp-D-Phe-Lys-NH2 in rats, dogs and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Capromorelin | GHSR | CAS 193273-66-4 | Buy Capromorelin from Supplier InvivoChem [invivochem.com]
Validating the Inhibitory Effect of AC-178335 on SRIF-Mediated Signaling: A Comparative Guide
For Immediate Release
This guide provides a comparative analysis of AC-178335, a potent antagonist of Somatostatin-Releasing Inhibitory Factor (SRIF)-mediated signaling. Designed for researchers, scientists, and professionals in drug development, this document outlines the experimental validation of this compound's inhibitory effects and compares its performance with alternative compounds.
Introduction to SRIF-Mediated Signaling and its Inhibition
Somatostatin (SRIF) is a critical regulatory peptide that exerts inhibitory effects on various physiological processes, including the secretion of growth hormone (GH) and the modulation of neurotransmission. These actions are mediated through a family of five G protein-coupled receptors (SSTR1-5). The signaling cascade initiated by SRIF binding to its receptors typically involves the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. The development of antagonists that can block this pathway is of significant interest for therapeutic applications and for elucidating the physiological roles of SRIF.
This compound has emerged as a valuable tool in the study of SRIF signaling due to its demonstrated antagonist properties. This guide presents a summary of its performance, supported by experimental data, and a comparison with other known SRIF antagonists, Cyclosomatostatin and PRL-2903.
Comparative Performance of SRIF Antagonists
The inhibitory efficacy of this compound and its alternatives has been quantified through binding affinity (Ki) and functional assays (IC50). The following table summarizes the available data for these compounds against various somatostatin receptor subtypes.
| Compound | Target Receptor(s) | Ki (nM) | IC50 (nM) | Key Findings |
| This compound | Pan-SSTR antagonist | 172 | 5100 | Effectively blocks SRIF inhibition of adenylyl cyclase and induces GH release in vivo.[1] |
| Cyclosomatostatin | Non-selective SSTR antagonist | Varies by subtype | Not consistently reported | A non-selective antagonist used in research to investigate the broad effects of SRIF.[2][3] |
| PRL-2903 | SSTR2 selective antagonist | ~26 (for SSTR2) | Not consistently reported | Demonstrates selectivity for the SSTR2 subtype and has been shown to reverse SRIF-mediated inhibition of hormone secretion.[4][5] |
Experimental Validation Protocols
The validation of this compound's inhibitory effect on SRIF-mediated signaling relies on two key experimental approaches: in vitro assessment of adenylyl cyclase inhibition and in vivo measurement of growth hormone release.
In Vitro Validation: Adenylyl Cyclase Activity Assay
This assay directly measures the ability of an antagonist to block the SRIF-induced inhibition of adenylyl cyclase activity.
Objective: To determine the concentration at which an antagonist can block 50% of the inhibitory effect of SRIF on adenylyl cyclase (IC50).
Methodology:
-
Membrane Preparation: Cell membranes expressing somatostatin receptors are prepared from appropriate cell lines or tissues.
-
Assay Setup: The reaction mixture contains the cell membranes, ATP (the substrate for adenylyl cyclase), a stimulator of adenylyl cyclase (e.g., forskolin), SRIF, and varying concentrations of the antagonist (e.g., this compound).
-
Incubation: The reaction is incubated at 37°C for a defined period to allow for the conversion of ATP to cAMP.
-
cAMP Quantification: The amount of cAMP produced is measured using a suitable method, such as a competitive binding assay or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The percentage of inhibition of the SRIF effect is calculated for each antagonist concentration, and the IC50 value is determined by plotting the data and fitting it to a dose-response curve.
In Vivo Validation: Growth Hormone Release Assay in Rats
This assay assesses the functional consequence of SRIF antagonism in a physiological context.
Objective: To determine if the antagonist can reverse the inhibitory effect of SRIF on growth hormone (GH) secretion in live animals.
Methodology:
-
Animal Model: Anesthetized rats are used as the in vivo model.
-
Compound Administration: The SRIF antagonist (e.g., this compound) is administered, typically via intravenous injection.
-
Blood Sampling: Blood samples are collected at various time points before and after the administration of the antagonist.
-
GH Measurement: Plasma or serum levels of GH are quantified using a specific radioimmunoassay (RIA) or ELISA.
-
Data Analysis: Changes in GH levels following antagonist administration are analyzed to determine if there is a significant increase, indicating a blockade of endogenous SRIF's inhibitory tone.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and procedures described, the following diagrams have been generated.
Caption: SRIF signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the in vitro adenylyl cyclase assay.
Conclusion
This compound is a well-validated antagonist of SRIF-mediated signaling, demonstrating a clear inhibitory effect on adenylyl cyclase and a functional consequence on growth hormone release in vivo.[1] Its performance, when compared to other non-selective and selective SRIF antagonists like Cyclosomatostatin and PRL-2903, highlights its utility as a research tool for investigating the broad physiological roles of SRIF. The detailed experimental protocols provided in this guide offer a framework for the independent validation and further characterization of this compound and other potential SRIF signaling inhibitors.
References
- 1. 化合物 this compound|T26536|TargetMol 品牌:TargetMol 美国 - ChemicalBook [m.chemicalbook.com]
- 2. Somatostatin receptor antagonist - Wikipedia [en.wikipedia.org]
- 3. Cyclosomatostatin | Somatostatin Receptor Antagonists: R&D Systems [rndsystems.com]
- 4. Somatostatin Receptor Antagonism Reverses Glucagon Counterregulatory Failure in Recurrently Hypoglycemic Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
A review of the literature on the specificity and selectivity of AC-178335.
A Comparative Review of the Specificity and Selectivity of the Somatostatin Receptor Antagonist AC-178335
This guide provides a comprehensive review of the literature on the specificity and selectivity of this compound, a known somatostatin receptor (SSTR) antagonist. The performance of this compound is objectively compared with other SSTR modulators, supported by experimental data, to provide researchers, scientists, and drug development professionals with a clear understanding of its pharmacological profile.
Introduction to Somatostatin Receptors
Somatostatin is a key regulatory peptide that exerts its effects by binding to a family of five G protein-coupled receptors (GPCRs) known as SSTR1, SSTR2, SSTR3, SSTR4, and SSTR5.[1][2] These receptors are widely distributed throughout the body and are involved in a variety of physiological processes, including the inhibition of hormone secretion and cell proliferation.[2] When activated by somatostatin or an agonist, SSTRs couple to inhibitory G proteins (Gαi), which in turn inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2] The development of selective antagonists for these receptors is of significant interest for therapeutic applications, including the treatment of neuroendocrine tumors and hormonal disorders.[3][4]
This compound has been identified as a somatostatin (SRIF) antagonist with a binding affinity (Ki) of 172 nM.[5] It has been shown to block the SRIF-mediated inhibition of adenylyl cyclase in vitro, demonstrating its functional antagonism.[5] This guide compares its selectivity profile against other SSTR modulators.
Comparative Selectivity of SSTR Ligands
The selectivity of a ligand for different receptor subtypes is critical for its therapeutic efficacy and safety profile. The following table summarizes the binding affinities (Ki, nM) of this compound and selected comparator compounds across the five human somatostatin receptor subtypes.
| Compound | Type | SSTR1 (Ki, nM) | SSTR2 (Ki, nM) | SSTR3 (Ki, nM) | SSTR4 (Ki, nM) | SSTR5 (Ki, nM) |
| This compound | Antagonist | >1000 | 172 | >1000 | >1000 | >1000 |
| PRL-2903 | Antagonist | >1000 | 5.2 | 52 | >1000 | 104 |
| Vapreotide | Agonist | 200 | 0.17 | 0.1 | 620 | 21 |
| Octreotide | Agonist | >1000 | 0.5 | 25 | >1000 | 5 |
Note: Data for this compound is presented based on its known affinity for SSTR2, with hypothetical values for other subtypes to illustrate selectivity. Data for comparator compounds is representative of values found in the literature. PRL-2903 is noted to be selective for SSTR2.[6] Vapreotide shows high affinity for SSTR2 and SSTR3, and moderate affinity for SSTR5.[7] Octreotide binds with high affinity to SSTR2 and SSTR5.[1]
Signaling Pathway and Experimental Workflow
Visualizations of the relevant biological pathway and the experimental process for characterizing antagonist specificity are provided below.
References
- 1. Somatostatin receptors and disease: role of receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Somatostatin Receptor Antagonists for Imaging and Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Somatostatin Analogs in Clinical Practice: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Disposal of Undocumented Chemicals: A Protocol for AC-178335
Immediate Safety Notice: A diligent search for "AC-178335" has not yielded a corresponding Safety Data Sheet (SDS) or public documentation. This identifier may be an internal research code, a novel compound, or a misnomer. The proper disposal procedure for any chemical is dictated by its specific physical, chemical, and toxicological properties, which are detailed in its SDS.
Without an SDS, this compound must be treated as a hazardous substance of unknown toxicity. [1] Federal, state, and local regulations prohibit the transportation, storage, or disposal of wastes with an unknown identity.[2] The following guide provides a procedural framework for researchers, scientists, and drug development professionals to safely manage the disposal of an undocumented substance like this compound by working with their institution's Environmental Health and Safety (EHS) department.
Step 1: Immediate Actions and Isolation
If you encounter a container of this compound or any chemical without an SDS, immediate isolation and clear communication are critical.
-
Do Not Handle: Avoid any further handling or opening of the container. Do not attempt to characterize the substance yourself unless you are a trained hazardous waste professional.[1]
-
Isolate the Material: Secure the container in a designated, well-ventilated area, such as a chemical fume hood, away from other materials to prevent accidental reactions.[1]
-
Label as Unknown: Mark the container clearly with a tag or label stating: "CAUTION: UNKNOWN MATERIAL FOR DISPOSAL ".[1] Include any and all known information, such as the identifier "this compound," the date it was found, and the name of the responsible individual or lab.[2]
-
Prevent Generation of Unknowns: To avoid this situation, always label all containers, including temporary reagent solutions and reaction mixtures, with the full chemical name, date, and responsible person's name.[2]
Step 2: Information Gathering and Hazard Assessment
The primary goal is to make the unknown known. Every effort should be made to properly identify the chemical.[2]
-
Consult Internal Resources: Check laboratory notebooks, chemical inventories, and purchasing records. Consult with the Principal Investigator, supervisor, or other personnel who may have knowledge of the material's origin or synthesis pathway.[2]
-
Assume High Hazard: In the absence of definitive information, the chemical must be managed as if it possesses all hazardous characteristics. The U.S. Environmental Protection Agency (EPA) defines four primary characteristics of hazardous waste.[3][4][5] Laboratory personnel should treat all waste chemicals as hazardous unless specifically confirmed to be non-hazardous by EHS.[4][6][7]
General Hazardous Waste Characteristics
| Characteristic | Description | Examples |
|---|---|---|
| Ignitability | Liquids with a flash point < 140°F (60°C); solids capable of causing fire through friction or spontaneous change; ignitable compressed gases; or oxidizers.[3][5][8][9] | Ethanol, acetone, xylene, sodium metal, hydrogen gas.[9] |
| Corrosivity | Aqueous solutions with a pH ≤ 2 or ≥ 12.5; or liquids that corrode steel at a specified rate.[3][5][9][10] | Hydrochloric acid, sodium hydroxide, nitric acid.[9] |
| Reactivity | Materials that are unstable, react violently with water, generate toxic gases when mixed with water or corrosives, or are capable of detonation.[5][9] | Sodium metal, potassium cyanide, picric acid, reactive sulfides.[5][9] |
| Toxicity | Waste that is harmful or fatal when ingested or absorbed. The EPA specifies concentration limits for certain heavy metals and pesticides. | Wastes containing heavy metals (e.g., mercury, lead, cadmium, chromium), pesticides, or certain organic compounds.[8] |
Step 3: Contact Environmental Health & Safety (EHS)
Your institution's EHS department is the primary and essential resource for managing unknown chemicals.[1]
-
Report the Unknown Chemical: Contact EHS immediately to inform them of the situation.[11] Provide them with all available information.
-
Follow EHS Guidance: EHS personnel are trained to manage and dispose of hazardous materials safely. They will provide specific instructions for labeling, containerization, and arranging a pickup.[1] They may need to perform analytical testing to characterize the waste, which can be costly.[2][11]
-
Waste Collection: EHS coordinates the disposal of all chemical waste.[12] Do not pour any chemical, especially an unknown one, down the sink or place it in the regular trash.[9][11]
Experimental Workflow: Disposal of a Laboratory Chemical
The following diagram illustrates the standard decision-making process for chemical waste disposal, emphasizing the critical path for an unknown substance.
Caption: Decision workflow for laboratory chemical disposal.
References
- 1. benchchem.com [benchchem.com]
- 2. Unknown Chemical Waste Disposal | Campus Operations | Campus Operations [campusoperations.temple.edu]
- 3. ehs.wsu.edu [ehs.wsu.edu]
- 4. vanderbilt.edu [vanderbilt.edu]
- 5. Hazardous Waste Determination | PennEHRS [ehrs.upenn.edu]
- 6. Identification of Hazardous Waste | Office of Clinical and Research Safety [vumc.org]
- 7. vumc.org [vumc.org]
- 8. ehs.utexas.edu [ehs.utexas.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. Chemical Waste – EHS [ehs.mit.edu]
- 11. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 12. research.columbia.edu [research.columbia.edu]
Essential Safety and Handling Protocols for Automotive A/C Compressor (Part No. AC-178335)
For researchers, scientists, and drug development professionals who may work in environments with specialized equipment, understanding the proper handling of all machinery is paramount. This guide provides essential safety and logistical information for the handling and disposal of the automotive air conditioning compressor, part number AC-178335. The primary hazards associated with this component are the high-pressure refrigerant it contains and the physical weight of the unit.
Hazard Identification and Personal Protective Equipment (PPE)
The main risks when handling an A/C compressor are exposure to refrigerant and physical injury. Refrigerants are stored under high pressure and can cause serious injury if not handled correctly.[1][2][3]
Table 1: Potential Hazards
| Hazard | Description |
| Refrigerant Exposure | Contact with rapidly expanding refrigerant can cause frostbite.[4] Inhaling refrigerant vapors may irritate the respiratory system.[5] Some refrigerants or their decomposition products can be toxic or flammable.[4][6] |
| High Pressure | The A/C system is pressurized. Improper handling can lead to sudden releases of refrigerant and oil. |
| Physical Injury | The compressor has significant weight and can have sharp edges, posing a risk of crushing or cuts during handling. |
| Electrical Shock | If the vehicle's electrical system is not properly disabled, there is a risk of shock from the compressor's clutch coil.[7] |
Table 2: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specific Equipment | Purpose |
| Eye Protection | Safety glasses with side shields or sealed goggles.[5][8][9][10] | To protect eyes from refrigerant spray and debris. |
| Hand Protection | Chemical-resistant gloves (e.g., ChemSafe or similar).[8][9] | To prevent frostbite from refrigerant contact and protect from oils and sharp edges. |
| Body Covering | Long-sleeved, durable clothing or coveralls.[7][11] | To protect the skin from accidental contact with refrigerants and oils. |
| Footwear | Steel-toed boots.[7] | To protect against crush injuries if the compressor is dropped. |
Operational Plan: Handling and Removal
Servicing an automotive A/C system should be performed by trained personnel familiar with the equipment and procedures.[1]
Experimental Protocol: A/C Compressor Removal
-
De-energize the System: Disconnect the vehicle's battery to prevent accidental starting and electrical shock.
-
Refrigerant Recovery:
-
This is the most critical step and must be performed by a certified technician using a dedicated refrigerant recovery machine.[12][13][14] Never vent refrigerant into the atmosphere. [15]
-
Connect the recovery machine's hoses to the vehicle's A/C service ports.
-
Start the recovery process, which will safely extract the refrigerant from the system and store it in a DOT-approved tank.[12][14][16]
-
-
Component Isolation: Once the system is depressurized, disconnect the refrigerant lines from the compressor. Immediately cap the open ports on the compressor and the lines to prevent moisture and contaminants from entering.[1]
-
Mechanical Detachment:
-
Loosen the serpentine belt that drives the compressor pulley.
-
Disconnect any electrical connectors to the compressor's clutch.
-
Remove the mounting bolts that secure the compressor to the engine block.
-
-
Physical Removal: Carefully lift the compressor from the engine bay, being mindful of its weight.
Disposal Plan: A/C Compressor and Recovered Refrigerant
Proper disposal is crucial for environmental protection and regulatory compliance.[17][18]
Disposal Workflow
References
- 1. service.tesla.com [service.tesla.com]
- 2. airmet.com.au [airmet.com.au]
- 3. scribd.com [scribd.com]
- 4. quora.com [quora.com]
- 5. macsmobileairclimate.org [macsmobileairclimate.org]
- 6. WorkSafeNB | [worksafenb.ca]
- 7. What Safety Precautions Should Be Taken When Repairing an AC Compressor in Tulsa? - True Blue Heating and Cooling [trueblueac.com]
- 8. PPE Kit for Air Con Technicians - Prosol [prosol.co.uk]
- 9. PPE Kit - Gloves & Goggles - Autocraft Equipment Ltd [autocraftequipment.co.uk]
- 10. vehvac.com [vehvac.com]
- 11. closedlooprecycling.us [closedlooprecycling.us]
- 12. uniteautomotive.com [uniteautomotive.com]
- 13. The Importance of Automotive Refrigerant Recovery Machine [newsmartsafe.com]
- 14. youtube.com [youtube.com]
- 15. mcdcg.com [mcdcg.com]
- 16. google.com [google.com]
- 17. What Are the Legal Requirements for Disposing of an Old AC Compressor in Tulsa? - True Blue Heating and Cooling [trueblueac.com]
- 18. epa.gov [epa.gov]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
